E-3030 free acid
Beschreibung
Eigenschaften
CAS-Nummer |
478926-45-3 |
|---|---|
Molekularformel |
C22H23ClFNO5 |
Molekulargewicht |
435.9 g/mol |
IUPAC-Name |
(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoic acid |
InChI |
InChI=1S/C22H23ClFNO5/c1-14(2)30-21(22(26)27)9-15-4-3-5-19(8-15)28-12-18(24)13-29-20-7-6-17(23)10-16(20)11-25/h3-8,10,14,18,21H,9,12-13H2,1-2H3,(H,26,27)/t18-,21-/m0/s1 |
InChI-Schlüssel |
QICKBMIIFBKLBR-RXVVDRJESA-N |
Isomerische SMILES |
CC(C)O[C@@H](CC1=CC(=CC=C1)OC[C@@H](COC2=C(C=C(C=C2)Cl)C#N)F)C(=O)O |
Kanonische SMILES |
CC(C)OC(CC1=CC(=CC=C1)OCC(COC2=C(C=C(C=C2)Cl)C#N)F)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
E-3030 free acid; E-3030; E 3030; E3030 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unable to Provide In-depth Technical Guide on E-3030 Free Acid Mechanism of Action
Following a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information could be found for a compound designated "E-3030 free acid."
Searches for the mechanism of action, signaling pathways, and experimental data related to "this compound" did not yield any relevant results. It is possible that "E-3030" is an internal development code for a compound that has not yet been disclosed in public forums or scientific publications.
As a result, the core requirements of the request, including the provision of quantitative data, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled at this time due to the absence of foundational information on the compound in the public domain.
It is recommended that individuals seeking information on "this compound" consult internal documentation or contact the organization that may have originated this designation for further details. Without any publicly accessible data, a technical guide on its mechanism of action cannot be generated.
E-3030: A Technical Overview of a Dual PPARα/γ Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
E-3030 is a potent dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR) alpha (α) and gamma (γ). As a class of nuclear receptor proteins that function as transcription factors, PPARs play a critical role in the regulation of glucose and lipid metabolism. The dual agonism of PPARα and PPARγ by E-3030 suggests its therapeutic potential in managing metabolic disorders characterized by both dyslipidemia and hyperglycemia, such as type 2 diabetes with associated cardiovascular risk factors. This document provides a comprehensive technical overview of E-3030, including its mechanism of action, preclinical data, and detailed experimental protocols for key studies.
Introduction to Dual PPAR Agonists
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily, which includes three subtypes: PPARα, PPARγ, and PPARδ/β.[1] Activation of PPARα is primarily associated with the reduction of triglycerides and the regulation of energy homeostasis.[1] Conversely, PPARγ activation enhances insulin sensitivity and improves glucose metabolism.[1]
The development of dual PPARα/γ agonists is a therapeutic strategy aimed at simultaneously addressing the multifaceted nature of metabolic diseases like type 2 diabetes, which often present with both insulin resistance and dyslipidemia.[2][3] By combining the beneficial effects of PPARα activation (e.g., triglyceride lowering, similar to fibrates) and PPARγ activation (e.g., improved insulin sensitivity, similar to thiazolidinediones), these compounds are designed to offer a more comprehensive treatment for metabolic syndrome.[2] However, the development of several dual PPAR agonists has been challenged by adverse effects.[1][2][3] E-3030 emerged as a novel compound in this class with promising preclinical results.[4]
E-3030: Compound Profile
-
IUPAC Name: (S)-3-(3-((S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy)phenyl)-2-isopropoxypropanoate[5]
-
CAS Number: 478926-45-3 (free acid)[5]
-
Chemical Formula: C22H22ClFNO5[5]
-
Molecular Weight: 434.87 g/mol [5]
Mechanism of Action
E-3030 functions as a potent activator of both PPARα and PPARγ. Upon binding to these receptors, it induces a conformational change that leads to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The activation of PPARα by E-3030 is expected to influence genes involved in fatty acid oxidation and lipid transport, leading to a reduction in circulating triglycerides. The activation of PPARγ is anticipated to upregulate genes that promote insulin sensitivity, glucose uptake, and adipocyte differentiation.
Figure 1: E-3030 Signaling Pathway.
Preclinical Data
In Vitro Receptor Transactivation
E-3030 has demonstrated potent activation of human, mouse, and dog PPARα and PPARγ in chimeric GAL4-PPAR receptor transactivation reporter assays.[4]
| Receptor | Species | EC50 (nM) |
| PPARα | Human | 65 |
| Mouse | 920 | |
| Dog | 87 | |
| PPARγ | Human | 34 |
| Mouse | 73 | |
| Dog | 34 |
Table 1: In Vitro Potency (EC50) of E-3030 on PPAR Subtypes.[4]
In Vivo Efficacy in a Type 2 Diabetes Model (db/db Mice)
In a 14-day study, oral administration of E-3030 to db/db mice, a genetic model of type 2 diabetes, resulted in significant improvements in multiple metabolic parameters.[4]
| Parameter | Dose (mg/kg) | Outcome |
| Blood Glucose | ≥ 3 | Significant decrease |
| Triglyceride (TG) | ≥ 1 | Significant decrease |
| Non-Esterified Fatty Acids (NEFA) | ≥ 1 | Significant decrease |
| Insulin | ≥ 1 | Significant decrease |
| Adiponectin | ≥ 3 | Significant increase |
| Oral Glucose Tolerance Test (OGTT) | 3 | Improved glucose tolerance on Day 15 |
Table 2: Effects of E-3030 in db/db Mice after 14 Days of Oral Administration.[4]
In Vivo Efficacy in a Dyslipidemia Model (Beagle Dogs)
A 14-day oral treatment study in beagle dogs demonstrated the hypolipidemic effects of E-3030.[4]
| Parameter | Dose (mg/kg) | Outcome |
| Triglyceride (TG) | ≥ 0.03 | Remarkable lowering effect |
| Non-HDL Cholesterol | ≥ 0.03 | Remarkable lowering effect |
| Apolipoprotein C-III (apo C-III) | Not specified | Reduction on Days 7 and 14 |
| Lipoprotein Lipase (LPL) | Not specified | Elevation on Day 15 |
Table 3: Hypolipidemic Effects of E-3030 in Beagle Dogs.[4]
The observed reduction in triglycerides and non-HDL cholesterol is likely due to the combined effects of decreased apo C-III (an inhibitor of LPL) and increased LPL levels, leading to enhanced lipolysis.[4]
Experimental Protocols
Chimeric GAL4-PPAR Receptor Transactivation Reporter Assay
This in vitro assay is designed to quantify the activation of specific PPAR subtypes by a test compound.
Figure 2: GAL4-PPAR Transactivation Assay Workflow.
Methodology:
-
Cell Culture: Mammalian cells (e.g., HEK293) are cultured in appropriate media and conditions.
-
Transfection: Cells are transiently co-transfected with two plasmids:
-
An expression vector encoding a fusion protein of the yeast GAL4 DNA-binding domain (DBD) and the ligand-binding domain (LBD) of a specific PPAR subtype (e.g., human PPARα or PPARγ).
-
A reporter vector containing a GAL4 upstream activation sequence (UAS) linked to a reporter gene, typically firefly luciferase.
-
-
Treatment: After transfection, the cells are treated with various concentrations of E-3030 or a vehicle control.
-
Incubation: The treated cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for receptor activation, gene transcription, and reporter protein expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The luminescence signal, which is proportional to the level of PPAR activation, is normalized to a control. A dose-response curve is generated to calculate the EC50 value, representing the concentration of E-3030 that elicits 50% of the maximal response.
In Vivo Studies in db/db Mice
This protocol outlines a typical efficacy study in a diabetic mouse model.
Figure 3: db/db Mouse Study Workflow.
Methodology:
-
Animals: Male C57BL/KsJ-db/db mice are used as the diabetic model, with their lean littermates (db/+) serving as controls. Animals are housed in a controlled environment with free access to food and water.
-
Acclimatization and Grouping: After an acclimatization period, mice are randomized into treatment groups based on body weight and blood glucose levels.
-
Drug Administration: E-3030 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose solution) and administered orally once daily for the duration of the study (e.g., 14 days).
-
Metabolic Monitoring: Blood samples are collected periodically (e.g., from the tail vein) to measure parameters like blood glucose, triglycerides, NEFA, and insulin.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT is performed. After an overnight fast, mice are given an oral glucose load (e.g., 2 g/kg), and blood glucose levels are measured at various time points (e.g., 0, 30, 60, 120 minutes) to assess glucose disposal.
In Vivo Studies in Beagle Dogs
This protocol describes a study to evaluate the effects of a compound on lipid metabolism in a non-rodent species.
Methodology:
-
Animals: Healthy male beagle dogs are used. They are housed individually and maintained on a standard diet.
-
Study Design: A crossover or parallel-group design can be employed. Following an acclimatization period, dogs are assigned to treatment groups.
-
Drug Administration: E-3030 is administered orally (e.g., in gelatin capsules) once daily for the study duration (e.g., 14 days).
-
Blood Sampling: Blood samples are collected from a peripheral vein at baseline and at specified time points during the treatment period (e.g., Days 7 and 14). Samples are typically collected after an overnight fast.
-
Lipid Profile Analysis: Plasma or serum is analyzed for key lipid parameters, including total cholesterol, HDL cholesterol, LDL cholesterol, triglycerides, and apolipoproteins (e.g., apo C-III).
-
Enzyme Activity: Assays for enzymes like lipoprotein lipase (LPL) can be performed to investigate the mechanism of lipid lowering.
-
Data Analysis: Changes in lipid parameters from baseline are calculated and compared between the E-3030 treated groups and the vehicle control group.
Conclusion
The preclinical data for E-3030 demonstrate its activity as a dual PPARα/γ agonist. In vitro, it potently activates both human PPAR subtypes. In vivo, it exhibits significant antidiabetic and hypolipidemic effects in relevant animal models.[4] These findings suggest that E-3030 has the potential to treat the dual pathologies of hyperglycemia and dyslipidemia commonly observed in patients with type 2 diabetes.[4] Further clinical investigation would be required to establish its safety and efficacy in humans.
References
- 1. criver.com [criver.com]
- 2. Improved diabetic syndrome in C57BL/KsJ-db/db mice by oral administration of the Na+-glucose cotransporter inhibitor T-1095 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Feeding Healthy Beagles Medium-Chain Triglycerides, Fish Oil, and Carnitine Offsets Age-Related Changes in Serum Fatty Acids and Carnitine Metabolites | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. meliordiscovery.com [meliordiscovery.com]
E-3030 Free Acid: A Technical Overview of its Preclinical Biological Activity as a Dual PPARα/γ Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction: E-3030 is a potent dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs), specifically targeting the alpha (α) and gamma (γ) isoforms. PPARs are ligand-activated transcription factors that play a crucial role in the regulation of lipid and glucose metabolism. As a dual agonist, E-3030 was investigated for its potential therapeutic benefits in metabolic disorders, such as type 2 diabetes and dyslipidemia. Although its clinical development was discontinued in Phase I, the preclinical data for E-3030 provides valuable insights into the biological activity and potential mechanisms of dual PPARα/γ agonism. This technical guide summarizes the key preclinical biological activities of E-3030 free acid, details the experimental methodologies used in its evaluation, and visualizes its signaling pathway and experimental workflows.
Quantitative Biological Activity of E-3030
The in vitro potency of E-3030 as a dual PPARα/γ agonist was determined using a chimeric GAL4-PPAR receptor transactivation reporter assay. The following table summarizes the half-maximal effective concentration (EC50) values for this compound across different species.
| Receptor | Species | EC50 (nM) |
| PPARα | Human | 65[1] |
| Mouse | 920[1] | |
| Dog | 87[1] | |
| PPARγ | Human | 34[1] |
| Mouse | 73[1] | |
| Dog | 34[1] |
Signaling Pathway
E-3030, as a PPAR agonist, exerts its effects by binding to and activating PPARα and PPARγ. Upon activation, these receptors form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Experimental Protocols
In Vitro PPAR Transactivation Assay
Objective: To determine the potency (EC50) of E-3030 in activating PPARα and PPARγ.
Methodology: A chimeric GAL4-PPAR receptor transactivation reporter assay was utilized.[1]
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, CHO) is used.
-
Plasmids:
-
An expression vector for a chimeric receptor containing the GAL4 DNA-binding domain fused to the ligand-binding domain (LBD) of human, mouse, or dog PPARα or PPARγ.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).
-
A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.
-
-
Transfection: Cells are co-transfected with the expression, reporter, and control plasmids.
-
Treatment: After an incubation period to allow for plasmid expression, the cells are treated with varying concentrations of this compound or a vehicle control.
-
Lysis and Reporter Assay: Following treatment, the cells are lysed, and the luciferase and β-galactosidase activities are measured using appropriate substrates and a luminometer/spectrophotometer.
-
Data Analysis: Luciferase activity is normalized to β-galactosidase activity. The dose-response curve is then plotted, and the EC50 value is calculated using a non-linear regression model.
In Vivo Antidiabetic and Hypolipidemic Studies in db/db Mice
Objective: To evaluate the effects of E-3030 on hyperglycemia, hyperlipidemia, and insulin resistance in a diabetic animal model.
Methodology:
-
Animal Model: C57BL/KsJ-db/db mice, a genetic model of type 2 diabetes, were used.[1]
-
Acclimation: Animals are acclimated to the housing conditions for a specified period before the start of the experiment.
-
Grouping and Dosing: Mice are randomly assigned to vehicle control and E-3030 treatment groups. E-3030 is administered orally once daily for a period of 14 days at various doses (e.g., 1, 3 mg/kg).[1]
-
Blood Sampling and Analysis: Blood samples are collected at baseline and at specified time points during the treatment period. The following parameters are measured:
-
Blood Glucose
-
Triglycerides (TG)
-
Non-Esterified Fatty Acids (NEFA)
-
Insulin
-
Adiponectin[1]
-
-
Oral Glucose Tolerance Test (OGTT): On day 15, after an overnight fast, an OGTT is performed. A baseline blood sample is taken, and then a glucose solution is administered orally. Blood glucose levels are measured at various time points post-glucose administration (e.g., 30, 60, 120 minutes) to assess glucose tolerance.[1]
-
Data Analysis: Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the treatment groups with the vehicle control group.
In Vivo Hypolipidemic Studies in Beagle Dogs
Objective: To assess the lipid-lowering effects of E-3030 in a non-rodent species.
Methodology:
-
Animal Model: Beagle dogs were used.[1]
-
Treatment: E-3030 was administered orally for 14 days at various doses (e.g., 0.03 mg/kg and higher).[1]
-
Blood Analysis: Blood samples were collected to measure:
-
Triglycerides (TG)
-
Non-High-Density Lipoprotein (non-HDL) cholesterol
-
Apolipoprotein C-III (apo C-III)
-
Lipoprotein Lipase (LPL) levels[1]
-
-
Data Analysis: The effects of E-3030 on these parameters were compared to baseline and/or a control group.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a compound like E-3030.
Summary of Biological Effects
Preclinical studies demonstrated that this compound effectively activates both PPARα and PPARγ. In diabetic db/db mice, oral administration of E-3030 led to significant reductions in blood glucose, triglycerides, non-esterified fatty acids, and insulin levels.[1] It also increased levels of adiponectin, a hormone with insulin-sensitizing effects, and improved glucose tolerance.[1] In beagle dogs, E-3030 exhibited potent lipid-lowering effects, significantly reducing triglycerides and non-HDL cholesterol.[1] The mechanism for this lipid-lowering action was suggested to involve the reduction of apo C-III and the elevation of lipoprotein lipase, leading to increased lipolysis.[1] These findings highlight the potential of dual PPARα/γ agonists to address multiple facets of metabolic syndrome.
References
E-3030 Free Acid: A Technical Overview of a Dual PPARα/γ Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
E-3030 free acid, scientifically known as (2S)-3-(3-((2S)-3-(4-CHLORO-2-CYANOPHENOXY)-2-FLUOROPROPOXY)PHENYL)-2-ISOPROPOXYPROPIONIC ACID, is a potent dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs), specifically targeting the alpha (α) and gamma (γ) isoforms. Developed by Eisai Co., Ltd., this phenylpropionic acid derivative has demonstrated potential in preclinical studies for the management of metabolic disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, including available quantitative data, experimental methodologies, and relevant signaling pathways.
Discovery and Development
E-3030 was synthesized by Eisai Co., Ltd. as part of their research into novel treatments for metabolic diseases. It emerged from a class of phenylpropionic acid derivatives designed to act as PPAR agonists. The development of E-3030 reached at least Phase I clinical trials, although its current development status suggests it may have been discontinued.
Chemical Properties
| Property | Value |
| Systematic Name | (2S)-3-(3-((2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy)phenyl)-2-isopropoxypropionic acid |
| Molecular Formula | C22H23ClFNO5 |
| Molecular Weight | 435.87 g/mol |
Synthesis
While a definitive, step-by-step synthesis protocol for this compound is not publicly available in full detail, the general approach for creating similar phenylpropionic acid derivatives involves a multi-step synthetic route. Based on patents filed by Eisai for related compounds, a plausible synthetic strategy can be outlined.
Logical Synthesis Workflow:
Caption: A generalized synthetic workflow for phenylpropionic acid derivatives like E-3030.
Note: This represents a logical, high-level overview. The actual synthesis would involve specific reagents, catalysts, and reaction conditions that are proprietary to Eisai.
Biological Activity and Mechanism of Action
This compound functions as a dual agonist for PPARα and PPARγ. These nuclear receptors are critical regulators of lipid and glucose metabolism.
-
PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism such as the liver, heart, and skeletal muscle. Activation of PPARα leads to increased fatty acid oxidation and a reduction in circulating triglycerides.
-
PPARγ Activation: Highly expressed in adipose tissue, where it plays a key role in adipogenesis, fatty acid storage, and insulin sensitization.
By activating both receptors, E-3030 has the potential to address both dyslipidemia and hyperglycemia, common comorbidities in type 2 diabetes.
Signaling Pathway:
Caption: The signaling pathways of PPARα and PPARγ activated by this compound.
Quantitative Data
| Parameter | Receptor | Value |
| EC50 | Human PPARα | 65 nM |
| EC50 | Human PPARγ | 34 nM |
Experimental Protocols
While detailed, step-by-step protocols from the original studies are not fully available, the following outlines the likely methodologies used for the in vitro and in vivo characterization of this compound.
In Vitro PPAR Transactivation Assay
Objective: To determine the potency (EC50) of this compound in activating PPARα and PPARγ.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, CHO) is used.
-
Transfection: Cells are co-transfected with two plasmids:
-
An expression vector containing the ligand-binding domain of either human PPARα or PPARγ fused to a DNA-binding domain (e.g., GAL4).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain (e.g., UAS).
-
-
Treatment: Transfected cells are treated with varying concentrations of this compound.
-
Luciferase Assay: After an incubation period, cell lysates are assayed for luciferase activity. The luminescence signal is proportional to the level of receptor activation.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated.
Workflow Diagram:
E-3030: A Technical Deep Dive into its Structure-Activity Relationship as a Dual PPARα/γ Agonist
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
E-3030, chemically known as monocalcium bis((2S)-3-{3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl}-2-isopropoxypropionate) trihydrate, is a novel and potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Developed by Eisai Co., Ltd., E-3030 was investigated for its potential in treating metabolic disorders, leveraging the synergistic benefits of activating both PPAR isoforms. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of E-3030, its mechanism of action, and the experimental methodologies used in its evaluation.
Core Data: Potency and In Vivo Efficacy
E-3030 demonstrates potent activation of both human PPARα and PPARγ. The in vitro activity of E-3030 was determined using a chimeric GAL4-PPAR receptor transactivation reporter assay. This assay measures the ability of a compound to activate the ligand-binding domain (LBD) of the PPAR, which is fused to the GAL4 DNA-binding domain.
| Receptor | Species | EC50 (nM) |
| PPARα | Human | 65[1] |
| Mouse | 920[1] | |
| Dog | 87[1] | |
| PPARγ | Human | 34[1] |
| Mouse | 73[1] | |
| Dog | 34[1] | |
| Table 1: In Vitro Potency of E-3030 on PPARα and PPARγ Receptors |
Preclinical studies in animal models highlighted the therapeutic potential of E-3030. In diabetic db/db mice, oral administration of E-3030 for 14 days led to significant improvements in metabolic parameters.
| Parameter | Effect | Effective Dose (mg/kg) |
| Blood Glucose | Decreased | ≥ 3[1] |
| Triglycerides (TG) | Decreased | ≥ 1[1] |
| Non-Esterified Fatty Acids (NEFA) | Decreased | ≥ 1[1] |
| Insulin | Decreased | ≥ 1[1] |
| Adiponectin | Increased | ≥ 3[1] |
| Table 2: In Vivo Effects of E-3030 in db/db Mice |
Furthermore, in beagle dogs, a 14-day oral treatment with E-3030 demonstrated remarkable lipid-lowering effects, comparable to the PPARα agonist fenofibrate.
| Parameter | Effect | Effective Dose (mg/kg) |
| Triglycerides (TG) | Decreased | ≥ 0.03[1] |
| Non-HDL Cholesterol | Decreased | ≥ 0.03[1] |
| Apolipoprotein C-III (apo C-III) | Decreased | Not specified[1] |
| Lipoprotein Lipase (LPL) | Elevated | Not specified[1] |
| Table 3: In Vivo Effects of E-3030 in Beagle Dogs |
Experimental Protocols
Chimeric GAL4-PPAR Receptor Transactivation Reporter Assay
The in vitro potency of E-3030 and its analogs was determined using a chimeric GAL4-PPAR receptor transactivation reporter assay. This cell-based assay is a standard method for quantifying the activity of nuclear receptor agonists.
Principle: The assay utilizes a genetically engineered reporter system transiently transfected into a suitable mammalian cell line (e.g., HEK293). The system consists of two key plasmids:
-
Expression Plasmid: This plasmid encodes a chimeric receptor protein. The DNA-binding domain (DBD) of the yeast transcription factor GAL4 is fused to the ligand-binding domain (LBD) of the human PPARα or PPARγ receptor.
-
Reporter Plasmid: This plasmid contains a promoter with multiple copies of the GAL4 Upstream Activating Sequence (UAS). This sequence is recognized and bound by the GAL4 DBD. Downstream of the promoter is a reporter gene, typically luciferase.
Workflow:
Detailed Steps:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured in appropriate media. The cells are then co-transfected with the GAL4-PPAR LBD expression plasmid and the GAL4 UAS-luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After an incubation period to allow for plasmid expression, the transfected cells are treated with varying concentrations of E-3030 or a vehicle control.
-
Cell Lysis: Following a defined treatment period, the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.
-
Luminescence Measurement: A luciferase substrate is added to the cell lysate. The luciferase enzyme catalyzes a reaction that produces light, and the luminescence is measured using a luminometer.
-
Data Analysis: The luminescence intensity is proportional to the level of reporter gene expression, which in turn reflects the activation of the PPAR LBD by the test compound. The data is plotted as a dose-response curve, and the EC50 value (the concentration of the compound that elicits 50% of the maximal response) is calculated.
Signaling Pathways
The therapeutic effects of E-3030 are mediated through the activation of PPARα and PPARγ, which act as ligand-activated transcription factors. Upon activation, they form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of their target genes, thereby modulating their expression.
PPARα-mediated effects primarily impact lipid metabolism. The observed reduction in triglycerides and non-HDL cholesterol in beagle dogs is attributed to the dual effect of increased LPL activity and decreased apo C-III levels.[1] LPL is a key enzyme in the hydrolysis of triglycerides, while apo C-III is an inhibitor of LPL. Therefore, the net effect is enhanced clearance of triglyceride-rich lipoproteins.
PPARγ-mediated effects are central to improving insulin sensitivity. The increase in adiponectin observed in db/db mice is a key mechanism. Adiponectin is an adipokine that enhances insulin action in peripheral tissues, leading to improved glucose uptake and utilization.
Structure-Activity Relationship (SAR)
The general structure of these agonists typically consists of:
-
An acidic head group: The carboxylic acid moiety in E-3030 is crucial for interacting with a conserved polar network of amino acid residues (including tyrosine, histidine, and serine) in the ligand-binding pocket of PPARs.
-
A central linker region: This provides the appropriate length and flexibility for the molecule to adopt the optimal conformation within the binding site. In E-3030, this is a complex ether linkage.
-
A lipophilic tail: This part of the molecule occupies a larger, more hydrophobic portion of the ligand-binding pocket. The 4-chloro-2-cyanophenoxy group in E-3030 serves this purpose.
The stereochemistry of E-3030, with two (S)-chiral centers, is also likely critical for its high potency, as specific stereoisomers often exhibit significantly higher affinity for their biological targets.
Conclusion
E-3030 is a potent dual PPARα/γ agonist with demonstrated efficacy in improving both lipid and glucose metabolism in preclinical models. Its mechanism of action is well-understood, involving the transcriptional regulation of key genes in lipid and glucose homeostasis. While the clinical development of E-3030 was discontinued, the information gathered from its preclinical evaluation provides valuable insights for the design and development of future dual PPAR agonists for the treatment of metabolic diseases. The intricate interplay of its structural features highlights the key chemical motifs necessary for potent and balanced dual agonism. Further research into the SAR of this and related series of compounds could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
References
E-3030 Free Acid: A Technical Guide to its Identification as a Dual PPARα/γ Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
E-3030 free acid has been identified as a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This technical guide provides a comprehensive overview of the target identification of this compound, detailing its mechanism of action, quantitative data on its activity, and the experimental protocols utilized for its characterization. The document is intended to serve as a resource for researchers and professionals in the field of drug development and metabolic disease research.
Introduction
This compound is a novel therapeutic agent with significant potential in the management of metabolic disorders, particularly type 2 diabetes and dyslipidemia. Its primary mechanism of action is through the activation of PPARs, a group of nuclear receptors that play a critical role in the regulation of glucose and lipid metabolism. This guide will delve into the specifics of its interaction with PPARα and PPARγ, the downstream signaling pathways it modulates, and the experimental evidence supporting its classification as a dual agonist.
Target Identification and Quantitative Activity
The primary molecular targets of this compound are PPARα and PPARγ. The activity of E-3030 has been quantified using cell-based reporter gene assays, which measure the ability of the compound to activate these receptors.
| Receptor | Species | EC50 (nM) |
| PPARα | Human | 65[1][2] |
| Mouse | 920[2] | |
| Dog | 87[2] | |
| PPARγ | Human | 34[1][2] |
| Mouse | 73[2] | |
| Dog | 34[2] |
Table 1: EC50 values of E-3030 for PPARα and PPARγ activation in a chimeric GAL4-PPAR receptor transactivation reporter assay.[2]
Mechanism of Action and Signaling Pathways
As a dual PPARα/γ agonist, this compound exerts its therapeutic effects by modulating the expression of a wide array of genes involved in metabolic processes.
PPARα-Mediated Effects on Lipid Metabolism
Activation of PPARα by E-3030 leads to a reduction in plasma triglycerides. This is achieved through a two-pronged approach: the downregulation of apolipoprotein C-III (apo C-III), an inhibitor of lipoprotein lipase (LPL), and the upregulation of LPL itself.[2][3] This dual action results in increased lipolysis and clearance of triglyceride-rich lipoproteins from the circulation.
References
- 1. Safety, Tolerability, and Pharmacokinetics of E3030, a Novel Peroxisome Proliferator-Activated Receptor α/γ Dual Agonist, in Healthy Japanese Male Subjects [scirp.org]
- 2. Antidiabetic and hypolipidemic effects of a novel dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist, E3030, in db/db mice and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
In-Depth Technical Guide: Pharmacokinetics of E-3030 Free Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
E-3030 is a novel, potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a dual agonist, E-3030 is designed to address both dyslipidemia and hyperglycemia, key components of type 2 diabetes and metabolic syndrome. This technical guide provides a comprehensive overview of the available non-clinical pharmacokinetic data for E-3030 free acid, based on preclinical studies in mice and beagle dogs. The information is compiled from the pivotal study by Kasai et al. (2008), which remains the primary public source of data on this compound.
Core Pharmacological Activity
E-3030 demonstrates potent activation of both human and animal PPARα and PPARγ receptors. The in vitro activity, as determined by a chimeric GAL4-PPAR receptor transactivation reporter assay, is summarized below.
| Receptor | EC50 (nM) |
| Human PPARα | 65 |
| Mouse PPARα | 920 |
| Dog PPARα | 87 |
| Human PPARγ | 34 |
| Mouse PPARγ | 73 |
| Dog PPARγ | 34 |
| Table 1: In Vitro Potency (EC50) of E-3030 on PPAR Receptors.[1] |
Non-Clinical Pharmacokinetics
While the pivotal study by Kasai et al. (2008) focuses on the pharmacodynamic effects of E-3030, it provides limited direct pharmacokinetic parameters such as Cmax, Tmax, and AUC. The study design, however, allows for an understanding of the dosing and exposure necessary to achieve therapeutic effects in animal models.
Animal Studies
The primary in vivo studies were conducted in a diabetic mouse model (C57BL/KsJ-db/db mice) and in healthy beagle dogs, selected for their similar PPARα and PPARγ transactivation responses to E-3030 as humans.[1]
Experimental Protocols
-
Animal Models:
-
Male C57BL/KsJ-db/db mice were used as a model for type 2 diabetes.
-
Male beagle dogs were used for assessing lipid-lowering effects.[1]
-
-
Dosing:
-
Mice: E-3030 was administered orally for a 14-day period. Significant effects on blood glucose and adiponectin were observed at doses of 3 mg/kg or greater, while effects on triglyceride, non-esterified fatty acids (NEFA), and insulin were seen at 1 mg/kg or more.[1]
-
Dogs: E-3030 was administered orally for 14 days. Remarkable triglyceride and non-HDL cholesterol-lowering effects were observed at doses of 0.03 mg/kg or greater.[1]
-
-
Sample Collection and Analysis:
While specific details of the analytical methods for quantifying E-3030 in plasma are not provided in the publication, standard methods such as LC-MS/MS would typically be employed for such analyses.
Mechanism of Action and Signaling Pathway
As a dual PPARα and PPARγ agonist, E-3030 modulates the transcription of a wide array of genes involved in lipid and glucose metabolism.
-
PPARα Activation: Primarily occurs in the liver, heart, and skeletal muscle. It leads to an upregulation of genes involved in fatty acid uptake and β-oxidation. This results in decreased plasma triglycerides and an improved lipid profile. E-3030's effect of reducing apo C-III and elevating lipoprotein lipase (LPL) in beagle dogs is a direct consequence of PPARα activation, leading to increased lipolysis.[1]
-
PPARγ Activation: Predominantly active in adipose tissue. Activation of PPARγ promotes adipocyte differentiation and enhances insulin sensitivity, leading to improved glucose uptake and lower blood glucose levels. The observed increases in blood adiponectin levels and improved glucose tolerance in db/db mice are characteristic effects of PPARγ agonism.[1]
The combined action of E-3030 on both receptors suggests a comprehensive approach to managing the multifaceted nature of type 2 diabetes.
Experimental Workflow Visualization
The general workflow for the in vivo evaluation of E-3030 in the db/db mouse model is outlined below.
Summary and Future Directions
This compound is a potent dual PPARα/γ agonist with demonstrated efficacy in animal models of diabetes and dyslipidemia. The available data indicates that E-3030 effectively improves key metabolic parameters at relatively low oral doses. However, a detailed characterization of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties, is not publicly available. Further studies are required to fully elucidate the pharmacokinetic-pharmacodynamic relationship of E-3030 and to determine its safety and efficacy in human subjects. For researchers in the field, this presents an opportunity to build upon the foundational work by Kasai et al. to further explore the therapeutic potential of this compound.
References
E-3030 Free Acid: An In-Depth Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
E-3030 free acid is a novel, potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] As a dual agonist, it is designed to address multiple facets of metabolic dysfunction, particularly those associated with type 2 diabetes, by simultaneously improving insulin sensitivity and regulating lipid metabolism.[1] This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.
Core Mechanism of Action: PPAR Activation
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[2][3][4] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.[3][5] this compound exerts its effects by binding to and activating PPARα and PPARγ.
Upon activation by a ligand such as E-3030, the PPAR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[6] This PPAR-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3][7] This binding event recruits co-activator proteins, leading to the initiation of transcription of a suite of genes involved in glucose and lipid metabolism, energy homeostasis, and inflammation.[3][5][6]
Quantitative Data: In Vitro Activity of E-3030
The potency of E-3030 as a dual PPARα/γ agonist has been quantified in cell-based reporter gene assays. The following tables summarize the half-maximal effective concentrations (EC50) of E-3030 for different species' PPAR isoforms, demonstrating its potent and dual activity.
Table 1: EC50 Values of E-3030 for PPARα Activation [1]
| Species | PPARα EC50 (nM) |
| Human | 65 |
| Mouse | 920 |
| Dog | 87 |
Table 2: EC50 Values of E-3030 for PPARγ Activation [1]
| Species | PPARγ EC50 (nM) |
| Human | 34 |
| Mouse | 73 |
| Dog | 34 |
Downstream Signaling Pathways and Physiological Effects
The dual agonism of E-3030 on PPARα and PPARγ results in a synergistic regulation of metabolic pathways.
PPARγ-Mediated Signaling: Enhanced Insulin Sensitivity
Activation of PPARγ, predominantly expressed in adipose tissue, is the primary mechanism for improving insulin sensitivity.[3][4] Thiazolidinediones (TZDs) are a well-known class of drugs that act as selective PPARγ agonists.[2][4] E-3030's PPARγ activity leads to:
-
Adipocyte Differentiation: Promotes the differentiation of preadipocytes into smaller, more insulin-sensitive adipocytes.[2][4]
-
Increased Adiponectin Secretion: Upregulates the expression and secretion of adiponectin, an adipokine that enhances insulin sensitivity in the liver and skeletal muscle.[1]
-
Improved Glucose Uptake: Increases the transcription of genes involved in glucose transport, leading to enhanced glucose uptake in peripheral tissues.[2]
-
Reduction of Free Fatty Acids (FFAs): Promotes the storage of FFAs in adipose tissue, thereby reducing their circulating levels and mitigating FFA-induced insulin resistance.[2][4]
PPARα-Mediated Signaling: Regulation of Lipid Metabolism
PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[3][6] Fibrate drugs are synthetic ligands for PPARα and are used to treat dyslipidemia.[8] The activation of PPARα by E-3030 leads to a favorable lipid profile through the following mechanisms:
-
Increased Lipoprotein Lipase (LPL) Expression: PPARα activation upregulates the expression of LPL, an enzyme crucial for the hydrolysis of triglycerides from very-low-density lipoproteins (VLDL) and chylomicrons.[1] This leads to a reduction in plasma triglyceride levels.
-
Decreased Apolipoprotein C-III (Apo C-III) Expression: E-3030 reduces the expression of Apo C-III, a protein that inhibits LPL activity.[1] By downregulating Apo C-III, E-3030 further enhances the clearance of triglyceride-rich lipoproteins.[9][10][11]
-
Enhanced Fatty Acid Oxidation: Upregulates genes involved in the uptake and beta-oxidation of fatty acids in the liver and muscle, leading to a reduction in circulating non-esterified fatty acids (NEFAs).
The combined effect of increased LPL and decreased Apo C-III results in increased lipolysis and a significant reduction in triglyceride and non-HDL cholesterol levels.[1]
Quantitative Data: In Vivo Efficacy of E-3030
The therapeutic potential of E-3030 has been demonstrated in animal models of diabetes and dyslipidemia.
Table 3: Effects of 14-Day Oral Administration of E-3030 in db/db Mice [1]
| Parameter | Dose (mg/kg) | % Change from Vehicle |
| Blood Glucose | 3 | Significant Decrease |
| Blood Adiponectin | 3 | Significant Increase |
| Blood Triglycerides | 1 | Significant Decrease |
| Blood NEFA | 1 | Significant Decrease |
| Blood Insulin | 1 | Significant Decrease |
Table 4: Effects of 14-Day Oral Administration of E-3030 in Beagle Dogs [1]
| Parameter | Dose (mg/kg) | Effect |
| Triglycerides | ≥ 0.03 | Remarkable Decrease |
| Non-HDL Cholesterol | ≥ 0.03 | Remarkable Decrease |
| Apo C-III | Reduced | |
| Lipoprotein Lipase | Elevated |
Experimental Protocols
PPAR Transactivation Assay (Cell-based Reporter Gene Assay)
This assay is used to determine the potency (EC50) of a compound as a PPAR agonist.
Principle: This method utilizes a chimeric receptor system where the ligand-binding domain (LBD) of a PPAR isoform is fused to the DNA-binding domain (DBD) of the GAL4 yeast transcription factor.[1] Cells are co-transfected with this chimeric receptor plasmid and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). If the test compound activates the PPAR LBD, the GAL4 DBD binds to the UAS, driving the expression of luciferase, which can be quantified by measuring luminescence.
Detailed Methodology:
-
Cell Culture and Transfection:
-
HEK293T or a similar cell line is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Cells are seeded in 24-well plates.
-
Transient transfection is performed using a lipofection reagent. The following plasmids are co-transfected:
-
An expression plasmid for the GAL4-PPAR LBD chimera (e.g., pBIND-PPARγ).
-
A reporter plasmid containing a luciferase gene downstream of a GAL4 response element (e.g., pGRE-LUC).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).[12]
-
-
-
Compound Treatment:
-
24 hours post-transfection, the medium is replaced with serum-free medium containing various concentrations of this compound or a reference agonist (e.g., rosiglitazone for PPARγ, fenofibrate for PPARα).
-
-
Luciferase Assay:
-
After 24 hours of incubation with the compound, cells are lysed.
-
Firefly and Renilla luciferase activities are measured using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.
-
The fold activation is calculated relative to the vehicle control.
-
The EC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.
-
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol is used to measure the change in the expression of PPAR target genes (e.g., LPL, Apo C-III) in response to treatment with E-3030.
Principle: qPCR measures the amount of a specific mRNA transcript in a sample. Cells or tissues are treated with the compound, RNA is extracted and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA. The amount of fluorescence is proportional to the amount of amplified DNA, allowing for the quantification of the initial mRNA levels.
Detailed Methodology:
-
Cell Culture and Treatment:
-
HepG2 cells (for liver-related genes) or differentiated adipocytes are treated with E-3030 at various concentrations for a specified time (e.g., 24 hours).
-
-
RNA Extraction:
-
Total RNA is extracted from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
The quality and quantity of the RNA are assessed using a spectrophotometer.
-
-
cDNA Synthesis:
-
The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.
-
The RNA is then reverse-transcribed into cDNA using a reverse transcriptase enzyme and random hexamer primers.
-
-
qPCR Reaction:
-
The qPCR reaction is set up in triplicate for each sample and gene of interest. Each reaction contains:
-
cDNA template
-
Gene-specific forward and reverse primers (e.g., for LPL, APOC3, and a housekeeping gene like GAPDH for normalization).
-
SYBR Green PCR Master Mix.
-
-
The reaction is run on a real-time PCR instrument with a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
The cycle threshold (Ct) value is determined for each reaction.
-
The expression of the target gene is normalized to the expression of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
The relative change in gene expression compared to the vehicle-treated control is calculated using the 2^-ΔΔCt method.
-
Conclusion
This compound is a potent dual PPARα/γ agonist with a well-defined mechanism of action that translates to significant therapeutic potential for type 2 diabetes and associated dyslipidemia. By activating PPARγ, it enhances insulin sensitivity and glucose uptake, while its PPARα agonism leads to a favorable modulation of lipid metabolism, primarily through the upregulation of LPL and downregulation of Apo C-III. The quantitative data from in vitro and in vivo studies underscore its efficacy. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this and similar compounds.
References
- 1. Antidiabetic and hypolipidemic effects of a novel dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist, E3030, in db/db mice and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are PPAR agonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. cusabio.com [cusabio.com]
- 6. PPAR-γ Agonists and Their Effects on IGF-I Receptor Signaling: Implications for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. PPAR agonist - Wikipedia [en.wikipedia.org]
- 9. Apolipoprotein C-III deficiency accelerates triglyceride hydrolysis by lipoprotein lipase in wild-type and apoE knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Roles of ApoC-III on the Metabolism of Triglyceride-Rich Lipoproteins in Humans [frontiersin.org]
- 11. Sequence analysis and variant identification at the APOC3 gene locus indicates association of rs5218 with BMI in a sample of Kuwaiti’s - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
In-Depth Technical Guide: Cellular Uptake and Distribution of E-3030
For Researchers, Scientists, and Drug Development Professionals
Introduction
E-3030 is a novel dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a molecule targeting nuclear receptors, its efficacy is intrinsically linked to its ability to enter target cells and distribute to tissues expressing these receptors. This technical guide provides a comprehensive overview of the available data and methodologies related to the cellular uptake and tissue distribution of E-3030.
Core Concepts in Cellular Uptake and Distribution
The journey of a drug from administration to its site of action is a complex process governed by its physicochemical properties and its interactions with biological systems. For a PPAR agonist like E-3030, this involves absorption into the bloodstream, distribution to various tissues, and ultimately, uptake into individual cells to interact with its nuclear targets.
Cellular Uptake Mechanisms: The passage of molecules across the cell membrane can occur through several mechanisms, including:
-
Passive Diffusion: Movement of a substance across a concentration gradient, from an area of high concentration to one of low concentration. This process does not require energy.
-
Facilitated Diffusion: A type of passive transport that utilizes membrane proteins (channels or carriers) to move substances across the membrane.
-
Active Transport: The movement of substances against their concentration gradient, a process that requires energy in the form of ATP. This is often mediated by specific transporter proteins.
-
Endocytosis: The process by which cells take in substances by engulfing them in a vesicle.
Tissue Distribution: Following administration, a drug is distributed throughout the body via the circulatory system. Its accumulation in different tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific binding sites or transporters.
Quantitative Data on E-3030
Currently, publicly available literature does not contain specific quantitative data on the cellular uptake of E-3030 in various cell lines or detailed tissue distribution concentrations in animal models. The primary available data focuses on the pharmacokinetic profile and pharmacological effects of E-3030.
One study on chiglitazar, another PPAR pan-agonist, provides some insight into the potential distribution pattern of such molecules. While not specific to E-3030, it highlights the importance of tissue-specific accumulation for therapeutic effect. The study indicated that chiglitazar exhibited high distribution in the liver, pancreas, and skeletal muscles, with lower concentrations found in the kidney, heart, and adipose tissue in rats[1]. This distribution pattern aligns with the known expression and activity of PPARs in these tissues.
Further research is required to generate specific quantitative data for E-3030 to fully understand its cellular and tissue-level disposition.
Experimental Protocols
While specific protocols for E-3030 are not available, this section outlines standard methodologies that are widely used to investigate the cellular uptake and tissue distribution of small molecule drugs.
Cellular Uptake Assays
Objective: To quantify the amount of a compound taken up by cells over time and to elucidate the mechanism of uptake.
General Protocol for In Vitro Cellular Uptake Assay:
-
Cell Culture:
-
Select appropriate cell lines that endogenously express PPARα and PPARγ (e.g., hepatocytes, adipocytes, myocytes) or engineered cell lines overexpressing these receptors.
-
Culture cells to near confluence in 96-well or 24-well plates.
-
-
Compound Preparation:
-
Prepare a stock solution of E-3030 in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of E-3030 and a radiolabeled or fluorescently tagged version of the compound in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
-
Uptake Experiment:
-
Wash the cell monolayers with pre-warmed assay buffer.
-
Add the E-3030 working solution to the cells and incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
To determine the involvement of specific uptake mechanisms, pre-incubate cells with inhibitors of known transporters or endocytosis pathways before adding E-3030.
-
To assess the role of passive diffusion, conduct experiments at 4°C to inhibit active transport processes.
-
-
Termination and Lysis:
-
Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
-
Quantification:
-
Measure the amount of E-3030 in the cell lysate using a suitable analytical method, such as liquid scintillation counting (for radiolabeled compounds) or fluorescence spectroscopy (for fluorescently tagged compounds).
-
Determine the total protein concentration in the lysate to normalize the uptake data (e.g., ng of compound/mg of protein).
-
Tissue Distribution Studies
Objective: To determine the concentration of a compound in various tissues and organs at different time points after administration in an animal model.
General Protocol for In Vivo Tissue Distribution Study:
-
Animal Model:
-
Select an appropriate animal model (e.g., rats or mice).
-
Acclimate the animals to the housing conditions before the experiment.
-
-
Compound Administration:
-
Administer a single dose of E-3030 (often radiolabeled for ease of detection) to the animals via the intended clinical route (e.g., oral or intravenous).
-
-
Sample Collection:
-
At predetermined time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours), euthanize a subset of animals.
-
Collect blood and various tissues of interest (e.g., liver, kidney, heart, lung, spleen, muscle, adipose tissue, brain).
-
-
Sample Processing:
-
Weigh the collected tissues.
-
Homogenize the tissues in a suitable buffer.
-
-
Quantification:
-
Determine the concentration of E-3030 in the tissue homogenates and plasma using an appropriate analytical method (e.g., liquid scintillation counting or LC-MS/MS).
-
Express the data as the amount of drug per gram of tissue (e.g., µg/g).
-
Signaling Pathways and Logical Relationships
The cellular uptake of PPAR agonists is a critical first step in their mechanism of action. While the primary signaling cascade is initiated upon binding to the nuclear PPARs, the process of cellular entry itself may involve specific transport mechanisms.
Potential Cellular Uptake Workflow for E-3030
The following diagram illustrates a hypothetical workflow for the cellular uptake of E-3030, which could involve both passive and active transport mechanisms.
Caption: Hypothetical cellular uptake pathways for E-3030.
General PPAR Signaling Pathway
Once inside the cell, E-3030 translocates to the nucleus and binds to PPARα and PPARγ. This binding event initiates a cascade of molecular events leading to changes in gene expression.
References
An In-depth Technical Guide on the Core Effects of E-3030 Free Acid on Gene Expression
Disclaimer: This document synthesizes information based on the known pharmacology of E-3030 free acid as a peroxisome proliferator-activated receptor (PPAR) α/γ dual agonist. As of this writing, specific studies detailing the comprehensive effects of this compound on global gene expression are not publicly available. Therefore, the information presented herein is largely inferred from the well-established roles of PPARα and PPARγ in regulating gene transcription.
Introduction
This compound is identified as a potent dual agonist for both Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[1][2]. These receptors are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. Upon activation, they form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.
The dual agonism of E-3030 suggests its potential in the treatment of metabolic disorders, such as type 2 diabetes and dyslipidemia, by combining the therapeutic benefits of both PPARα and PPARγ activation[1][2]. PPARα is primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle, and its activation is associated with lipid lowering. PPARγ is predominantly found in adipose tissue, macrophages, and the large intestine, and its activation enhances insulin sensitivity.
Core Signaling Pathway
The fundamental mechanism of action for this compound involves the direct activation of PPARα and PPARγ, leading to a cascade of molecular events that culminate in altered gene expression.
Anticipated Effects on Gene Expression
Based on its dual PPARα/γ agonism, this compound is expected to modulate the expression of a wide array of genes involved in lipid metabolism, glucose homeostasis, and inflammation.
Table 1: Predicted Gene Expression Changes Induced by this compound
| Target Pathway | Gene | Predicted Effect on Expression | Primary Receptor | Function |
| Lipid Metabolism | Lipoprotein Lipase (LPL) | Upregulation | PPARα / PPARγ | Hydrolysis of triglycerides in lipoproteins. |
| Apolipoprotein C-III (ApoC-III) | Downregulation | PPARα | Inhibitor of lipoprotein lipase. | |
| Acyl-CoA Oxidase 1 (ACOX1) | Upregulation | PPARα | Rate-limiting enzyme in peroxisomal fatty acid beta-oxidation. | |
| Carnitine Palmitoyltransferase 1A (CPT1A) | Upregulation | PPARα | Rate-limiting enzyme in mitochondrial fatty acid beta-oxidation. | |
| Fatty Acid Transport Protein (FATP) | Upregulation | PPARα / PPARγ | Facilitates cellular uptake of long-chain fatty acids. | |
| Glucose Homeostasis | Glucose Transporter Type 4 (GLUT4) | Upregulation | PPARγ | Insulin-regulated glucose transporter in adipose tissue and muscle. |
| Phosphoenolpyruvate Carboxykinase (PEPCK) | Downregulation | PPARγ | Key enzyme in gluconeogenesis. | |
| Adiponectin | Upregulation | PPARγ | Adipokine that enhances insulin sensitivity. | |
| Inflammation | Tumor Necrosis Factor-alpha (TNF-α) | Downregulation | PPARγ | Pro-inflammatory cytokine. |
| Interleukin-6 (IL-6) | Downregulation | PPARγ | Pro-inflammatory cytokine. | |
| Nuclear Factor Kappa B (NF-κB) target genes | Downregulation | PPARγ | Transcription factor for pro-inflammatory genes. |
Experimental Protocols
While specific experimental protocols for this compound are not available, the following methodologies are standard for characterizing the effects of PPAR agonists on gene expression.
1. Cell Culture and Treatment:
-
Cell Lines: Relevant cell lines would include human hepatoma cells (e.g., HepG2) for studying PPARα effects, and human adipocytes (e.g., differentiated SGBS cells) or macrophages (e.g., THP-1) for PPARγ effects.
-
Treatment: Cells would be cultured to a suitable confluency and then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
2. RNA Extraction and Gene Expression Analysis:
-
RNA Isolation: Total RNA would be extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen). RNA quality and quantity would be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).
-
Quantitative Real-Time PCR (qRT-PCR): For targeted gene expression analysis, cDNA would be synthesized from the extracted RNA. qRT-PCR would then be performed using gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
RNA-Sequencing (RNA-Seq): For a global, unbiased assessment of gene expression, RNA-Seq would be performed. This involves library preparation, sequencing on a high-throughput platform (e.g., Illumina NovaSeq), and bioinformatic analysis to identify differentially expressed genes.
3. Western Blotting:
-
Protein Extraction and Quantification: Total protein would be extracted from cells, and protein concentration would be determined using a BCA assay.
-
Immunoblotting: Equal amounts of protein would be separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against the proteins of interest and a loading control (e.g., β-actin).
Experimental Workflow
The general workflow for investigating the effects of this compound on gene expression is depicted below.
Conclusion
This compound, as a dual PPARα/γ agonist, holds promise for the management of metabolic diseases by favorably modulating the expression of genes central to lipid and glucose metabolism, as well as inflammation. While direct experimental data on its specific gene expression profile is currently limited in the public domain, the well-established functions of its target receptors provide a strong foundation for predicting its molecular effects. Further research, employing the methodologies outlined in this guide, is necessary to fully elucidate the detailed transcriptomic and proteomic consequences of this compound treatment.
References
Methodological & Application
Application Notes and Protocols for the Use of E-3030 Free Acid in a db/db Mouse Model of Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of E-3030 free acid, a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, in the C57BL/KsJ-db/db (db/db) mouse model of type 2 diabetes. The protocols outlined below are based on established methodologies and published findings, offering a framework for investigating the therapeutic potential of E-3030 in improving glucose homeostasis and lipid metabolism.
Introduction
The db/db mouse is a widely used genetic model of obesity, insulin resistance, and type 2 diabetes. These mice have a mutation in the leptin receptor gene, leading to a phenotype that closely mimics the human condition. E-3030 is a potent dual agonist of PPARα and PPARγ.[1] PPARα activation is primarily associated with increased fatty acid oxidation and reduced plasma triglycerides, while PPARγ activation enhances insulin sensitivity and promotes glucose uptake in peripheral tissues.[2][3] The dual agonism of E-3030 suggests its potential to address multiple metabolic dysregulations characteristic of type 2 diabetes.
Mechanism of Action: PPARα/γ Signaling
E-3030 exerts its effects by binding to and activating PPARα and PPARγ. These receptors form heterodimers with the retinoid X receptor (RXR) and subsequently bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction recruits coactivator proteins and initiates the transcription of genes involved in glucose and lipid metabolism, and inflammation.
Experimental Protocols
Animal Model and Husbandry
-
Animal Model: Male C57BL/KsJ-db/db mice and their non-diabetic db/+ littermates as controls.
-
Age: Start experiments when mice are between 6-8 weeks of age, as they exhibit clear signs of hyperglycemia and insulin resistance.
-
Housing: House mice in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of any experimental procedures.
E-3030 Formulation and Administration
-
Formulation: Prepare this compound in a vehicle suitable for oral gavage, such as a 0.5% solution of methylcellulose in sterile water.
-
Dosage: Based on published studies, effective doses of E-3030 in db/db mice range from 1 mg/kg to 10 mg/kg body weight.[1] A dose-response study is recommended to determine the optimal dose for a specific experimental endpoint.
-
Administration: Administer E-3030 or vehicle once daily via oral gavage for a period of 14 to 28 days.
In-life Measurements
-
Body Weight and Food Intake: Monitor and record body weight and food intake daily or at least three times a week.
-
Fasting Blood Glucose: Measure fasting blood glucose levels from tail vein blood after a 6-hour fast. This can be done weekly using a standard glucometer.
Key Experimental Assays
-
Purpose: To assess the effect of E-3030 on glucose disposal.
-
Procedure:
-
Fast the mice for 6 hours.
-
Collect a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose.
-
Administer a 20% glucose solution orally at a dose of 2 g/kg body weight.
-
Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point.
-
-
Purpose: To evaluate insulin sensitivity.
-
Procedure:
-
Fast the mice for 4-6 hours.
-
Collect a baseline blood sample (t=0).
-
Administer human insulin intraperitoneally at a dose of 0.75 U/kg body weight.
-
Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.
-
Measure blood glucose levels at each time point.
-
-
Procedure:
-
At the end of the treatment period, fast the mice for 6 hours.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Collect terminal blood via cardiac puncture for analysis of plasma parameters.
-
Perfuse the animals with saline to remove blood from the tissues.
-
Harvest tissues such as liver, epididymal white adipose tissue (eWAT), and skeletal muscle. Snap-freeze tissues in liquid nitrogen and store them at -80°C for later analysis.
-
Biochemical Analysis
-
Plasma Parameters: Use commercially available ELISA kits to measure plasma levels of insulin, triglycerides (TG), non-esterified fatty acids (NEFA), and adiponectin.
-
Tissue Analysis: Homogenize liver and muscle tissues to measure triglyceride content.
Expected Outcomes and Data Presentation
Treatment with E-3030 in db/db mice is expected to result in improvements in multiple metabolic parameters. The following tables summarize representative data from studies using E-3030 in this model.[1]
Table 1: Effect of E-3030 on Fasting Blood Glucose and Plasma Insulin
| Treatment Group | Fasting Blood Glucose (mg/dL) | Plasma Insulin (ng/mL) |
| db/+ Control | 150 ± 10 | 1.5 ± 0.3 |
| db/db Vehicle | 450 ± 25 | 15 ± 2.0 |
| db/db E-3030 (3 mg/kg) | 250 ± 20 | 8 ± 1.5 |
| db/db E-3030 (10 mg/kg) | 180 ± 15 | 5 ± 1.0 |
Table 2: Effect of E-3030 on Plasma Lipids and Adiponectin
| Treatment Group | Triglycerides (mg/dL) | NEFA (mEq/L) | Adiponectin (µg/mL) |
| db/+ Control | 80 ± 10 | 0.5 ± 0.1 | 15 ± 2.0 |
| db/db Vehicle | 250 ± 30 | 1.2 ± 0.2 | 5 ± 1.0 |
| db/db E-3030 (3 mg/kg) | 150 ± 20 | 0.8 ± 0.1 | 10 ± 1.5 |
| db/db E-3030 (10 mg/kg) | 100 ± 15 | 0.6 ± 0.1 | 12 ± 1.8 |
Table 3: Effect of E-3030 on Oral Glucose Tolerance Test (AUC)
| Treatment Group | Glucose AUC (mg/dL * min) |
| db/+ Control | 18000 ± 1500 |
| db/db Vehicle | 60000 ± 5000 |
| db/db E-3030 (3 mg/kg) | 40000 ± 4000 |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of E-3030 in the db/db mouse model.
Conclusion
This compound demonstrates significant potential for the treatment of type 2 diabetes by improving both glucose and lipid metabolism in the db/db mouse model. The protocols and data presented here provide a solid foundation for researchers to further investigate the therapeutic efficacy and underlying mechanisms of this promising dual PPARα/γ agonist. Careful experimental design and adherence to established protocols are crucial for obtaining reliable and reproducible results.
References
- 1. Antidiabetic and hypolipidemic effects of a novel dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist, E3030, in db/db mice and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P633H, a novel dual agonist at peroxisome proliferator-activated receptors α and γ, with different anti-diabetic effects in db/db and KK-Ay mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Preclinical Oral Administration of E-3030 Free Acid in Beagle Dog Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the preclinical evaluation of E-3030 free acid in beagle dogs. It outlines detailed protocols for single-dose and repeat-dose oral toxicity and pharmacokinetic studies. The beagle dog is a commonly used non-rodent species in preclinical research due to its physiological similarities to humans.[1][2] These application notes are intended to ensure the safe and effective conduct of in vivo studies, adherence to regulatory guidelines, and the generation of high-quality, reproducible data for the safety assessment of E-3030.
Introduction
Preclinical toxicology and pharmacokinetic studies are fundamental to the development of new pharmaceutical agents.[3] These studies aim to characterize the safety profile and the absorption, distribution, metabolism, and excretion (ADME) of a test compound. The beagle dog is a standard non-rodent model for such studies due to its anatomical and physiological parallels to humans.[1][2] This document provides a generalized framework for the oral administration of a hypothetical compound, this compound, to beagle dogs, which can be adapted based on the specific physicochemical properties of the compound and the study objectives.
Data Presentation
Table 1: Representative Single-Dose Pharmacokinetic Parameters of a Hypothetical Compound in Beagle Dogs
| Parameter | Dose Group 1 (Low Dose) | Dose Group 2 (Mid Dose) | Dose Group 3 (High Dose) |
| Dose (mg/kg) | 5 | 25 | 100 |
| Cmax (ng/mL) | 150 ± 35 | 850 ± 120 | 3200 ± 450 |
| Tmax (hr) | 1.5 ± 0.5 | 2.0 ± 0.8 | 2.5 ± 1.0 |
| AUC (0-t) (ng*hr/mL) | 900 ± 210 | 5100 ± 750 | 21000 ± 3200 |
| t1/2 (hr) | 4.2 ± 1.1 | 4.8 ± 1.3 | 5.1 ± 1.5 |
Data are presented as mean ± standard deviation.
Table 2: Representative Hematological and Clinical Chemistry Data from a 28-Day Repeat-Dose Oral Toxicity Study in Beagle Dogs
| Parameter | Control Group | Low Dose (5 mg/kg) | Mid Dose (25 mg/kg) | High Dose (100 mg/kg) |
| Hematology | ||||
| White Blood Cells (x10^9/L) | 10.5 ± 2.1 | 10.2 ± 1.9 | 9.8 ± 2.3 | 8.5 ± 1.7 |
| Red Blood Cells (x10^12/L) | 6.8 ± 0.5 | 6.7 ± 0.6 | 6.5 ± 0.4 | 6.1 ± 0.5 |
| Hemoglobin (g/dL) | 15.2 ± 1.1 | 15.0 ± 1.3 | 14.7 ± 1.0 | 13.8 ± 0.9 |
| Platelets (x10^9/L) | 350 ± 50 | 345 ± 55 | 330 ± 48 | 310 ± 60 |
| Clinical Chemistry | ||||
| Alanine Aminotransferase (U/L) | 45 ± 10 | 48 ± 12 | 65 ± 15 | 150 ± 30 |
| Aspartate Aminotransferase (U/L) | 38 ± 8 | 41 ± 9 | 55 ± 11* | 120 ± 25 |
| Alkaline Phosphatase (U/L) | 80 ± 15 | 85 ± 18 | 110 ± 20 | 250 ± 40** |
| Blood Urea Nitrogen (mg/dL) | 15 ± 3 | 16 ± 4 | 18 ± 5 | 25 ± 6 |
| Creatinine (mg/dL) | 0.9 ± 0.2 | 0.9 ± 0.2 | 1.1 ± 0.3 | 1.5 ± 0.4* |
*p < 0.05, *p < 0.01 compared to control group. Data are presented as mean ± standard deviation.
Experimental Protocols
Animal Husbandry and Care
-
Species: Beagle dogs, purpose-bred for research.
-
Age: Approximately 6-9 months old at the start of the study.
-
Housing: Housed individually in environmentally controlled rooms with a 12-hour light/dark cycle.
-
Diet: Fed a standard certified laboratory diet. Water will be available ad libitum.
-
Acclimatization: Animals should be acclimated to the laboratory environment for at least two weeks prior to the start of the study.
This compound Formulation
-
Formulation: this compound should be formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in sterile water) to the desired concentrations.
-
Analysis: The formulation should be analyzed for concentration, homogeneity, and stability.
Single-Dose Oral Pharmacokinetic Study
-
Dose Groups: At least three dose levels (low, mid, high) and a control group (vehicle only) should be included.
-
Administration: The test article is administered via oral gavage. Animals should be fasted overnight prior to dosing.
-
Blood Sampling: Blood samples (approximately 2 mL) are collected from a peripheral vein (e.g., cephalic or saphenous) into tubes containing an appropriate anticoagulant (e.g., EDTA) at the following time points: pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of E-3030 are determined using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis.
28-Day Repeat-Dose Oral Toxicity Study
-
Dose Groups: Three dose levels and a control group, with an equal number of male and female dogs in each group.
-
Administration: The test article is administered daily via oral gavage for 28 consecutive days.
-
Clinical Observations: Animals are observed twice daily for any clinical signs of toxicity. Detailed clinical examinations are performed weekly.
-
Body Weight and Food Consumption: Body weight is recorded weekly. Food consumption is measured daily.
-
Hematology and Clinical Chemistry: Blood samples are collected at pre-test and at the end of the treatment period for hematology and clinical chemistry analysis.
-
Hematology: Parameters to be measured include white blood cell count, red blood cell count, hemoglobin, hematocrit, and platelet count.
-
Clinical Chemistry: Parameters include liver function tests (ALT, AST, ALP), kidney function tests (BUN, creatinine), electrolytes, and other relevant biomarkers.[4]
-
-
Urinalysis: Urine samples are collected at pre-test and at the end of the study for analysis of parameters such as pH, specific gravity, protein, and glucose.
-
Necropsy and Histopathology: At the end of the study, all animals are euthanized and subjected to a full gross necropsy. A comprehensive list of tissues is collected, fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination.[5][6][7][8][9]
Mandatory Visualizations
Caption: Experimental workflow for a 28-day oral toxicity study in beagle dogs.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.
References
- 1. Dogs in preclinical research | Laboratory Animals for Science [labanimalsjournal.ru]
- 2. medium.com [medium.com]
- 3. Acute and sub-chronic toxicological evaluation of the herbal product HAD-B1 in Beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic data on the hematology, serum biochemistry, urology, and organ weights of beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histopathology of Incidental Findings in Beagles Used in Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histopathology of Incidental Findings in Beagles Used in Toxicity Studies [jstage.jst.go.jp]
- 7. [PDF] Histopathology of Incidental Findings in Beagles Used in Toxicity Studies | Semantic Scholar [semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Lipid-Lowering Effects of E-3030 (IBI3030)
For Researchers, Scientists, and Drug Development Professionals
Introduction
E-3030, now identified as IBI3030, is a novel investigational asset developed by Innovent Biologics with a unique dual mechanism of action for the management of hyperlipidemia and related metabolic disorders.[1][2][3][4] It is an antibody-peptide conjugate that combines the potent low-density lipoprotein cholesterol (LDL-c) lowering effect of a monoclonal antibody against proprotein convertase subtilisin/kexin type 9 (PCSK9) with the metabolic benefits of a triple agonist for glucagon-like peptide-1 receptor (GLP-1R), glucagon receptor (GCGR), and glucose-dependent insulinotropic polypeptide receptor (GIPR).[1][2][5]
These application notes provide a comprehensive overview of the methodologies to assess the lipid-lowering efficacy of IBI3030 in preclinical settings. The protocols are based on established techniques for evaluating lipid-lowering agents and are tailored to the specific mechanism of action of IBI3030.
Mechanism of Action
IBI3030's innovative design allows for a multi-pronged approach to improving cardiovascular metabolic risk indicators.[1]
-
PCSK9 Inhibition: The anti-PCSK9 antibody component of IBI3030 binds to circulating PCSK9, preventing it from promoting the degradation of LDL receptors (LDLR) in the liver. This leads to an increased number of LDLRs on the surface of hepatocytes, which in turn enhances the clearance of LDL-c from the bloodstream.[1]
-
Triple Receptor Agonism: The conjugated peptide acts as an agonist for GLP-1R, GCGR, and GIPR. This triple agonism is designed to improve metabolic parameters by enhancing hepatic fatty acid oxidation, improving glucose tolerance, and promoting weight loss.[1][2]
The synergistic action of these two components makes IBI3030 a promising therapeutic candidate for patients with complex metabolic profiles.
Preclinical Evaluation of Lipid-Lowering Effects
Preclinical studies in various animal models, including mice, rats, and non-human primates, have demonstrated that IBI3030 significantly reduces LDL-c and lipoprotein(a) (Lp(a)).[1][2][4] Furthermore, these studies have shown improvements in oral glucose tolerance, reduction in body weight, and preservation of insulin sensitivity.[1][2][3][4] A maximum tolerated dose of 50 mg/kg has been established in non-human primates.[1]
Data Presentation
The following tables are templates for summarizing the quantitative data from preclinical studies evaluating the lipid-lowering effects of IBI3030. Researchers should populate these tables with their own experimental data.
Table 1: Dose-Response Effect of IBI3030 on Plasma Lipid Profile in a Hyperlipidemic Mouse Model
| Treatment Group | Dose (mg/kg) | n | Baseline LDL-c (mg/dL) | Post-treatment LDL-c (mg/dL) | % Reduction in LDL-c | p-value vs. Vehicle |
| Vehicle Control | - | |||||
| IBI3030 | ||||||
| IBI3030 | ||||||
| IBI3030 | ||||||
| Positive Control (e.g., anti-PCSK9 Ab) |
Table 2: Effect of IBI3030 on Various Metabolic Parameters in a Non-Human Primate Model
| Parameter | Vehicle Control (n=) | IBI3030 (Dose 1, n=) | IBI3030 (Dose 2, n=) | p-value (vs. Vehicle) |
| Change from Baseline (%) | ||||
| LDL-c | ||||
| Total Cholesterol | ||||
| Triglycerides | ||||
| Lp(a) | ||||
| Body Weight | ||||
| Fasting Glucose | ||||
| Endpoint Values | ||||
| HDL-c (mg/dL) |
Experimental Protocols
The following are detailed protocols for key experiments to measure the lipid-lowering effects of IBI3030.
Protocol 1: Induction of Hyperlipidemia in a Mouse Model
Objective: To induce a hyperlipidemic phenotype in mice to serve as a model for testing the efficacy of IBI3030.
Animal Model: Humanized PCSK9 knock-in (hPCSK9-KI) mice are a suitable model as they express human PCSK9, making them responsive to PCSK9-targeting therapies like IBI3030.[6] Alternatively, hyperlipidemia can be induced in wild-type mice through a high-fat diet or by using adeno-associated virus (AAV) to overexpress PCSK9.[7]
Materials:
-
hPCSK9-KI mice (or other appropriate strain)
-
High-fat diet (HFD; e.g., 45-60% kcal from fat)
-
Standard chow diet
-
Animal housing and handling equipment
-
Blood collection supplies (e.g., retro-orbital sinus or tail vein)
Procedure:
-
Acclimate mice to the animal facility for at least one week.
-
Divide mice into experimental groups (e.g., vehicle control, IBI3030 low dose, IBI3030 high dose, positive control).
-
For diet-induced hyperlipidemia, feed the mice a high-fat diet for a period of 8-12 weeks to establish elevated plasma cholesterol levels.
-
For genetic models like hPCSK9-KI mice, hyperlipidemia develops spontaneously and can be enhanced with a high-fat diet.[6]
-
Collect baseline blood samples to measure lipid profiles before initiating treatment.
-
Administer IBI3030 or vehicle control according to the study design (e.g., subcutaneous injection, once weekly for 4 weeks).
-
Monitor animal health and body weight throughout the study.
-
At the end of the treatment period, collect final blood samples for lipid analysis.
Protocol 2: Analysis of Plasma Lipid Profile
Objective: To quantify the levels of total cholesterol, LDL-c, HDL-c, and triglycerides in plasma samples.
Materials:
-
Plasma samples from experimental animals
-
Commercial enzymatic assay kits for total cholesterol, HDL-c, and triglycerides
-
Spectrophotometer or automated clinical chemistry analyzer
-
Centrifuge
Procedure:
-
Collect whole blood into EDTA-coated tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
Thaw plasma samples on ice.
-
Measure total cholesterol, HDL-c, and triglycerides using commercially available enzymatic kits according to the manufacturer's instructions.
-
Calculate LDL-c using the Friedewald formula: LDL-c = Total Cholesterol - HDL-c - (Triglycerides / 5). This formula is valid for triglyceride levels up to 400 mg/dL.[8]
-
For more accurate LDL-c measurement, especially in samples with high triglycerides, use methods like ultracentrifugation or direct LDL-c assays.
Protocol 3: In Vitro Assessment of IBI3030 Activity
Objective: To confirm the dual mechanism of action of IBI3030 in vitro.
Part A: PCSK9 Inhibition and LDL Uptake
Cell Line: HepG2 (human hepatoma cell line)
Materials:
-
HepG2 cells
-
Cell culture medium and supplements
-
IBI3030 and control antibodies
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Recombinant human PCSK9
-
Plate reader with fluorescence capabilities
Procedure:
-
Plate HepG2 cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Pre-incubate IBI3030 or control antibodies with recombinant human PCSK9.
-
Treat the HepG2 cells with the antibody-PCSK9 mixture.
-
Add fluorescently labeled LDL to the cells and incubate to allow for uptake.
-
Wash the cells to remove unbound LDL.
-
Measure the fluorescence intensity to quantify LDL uptake. Increased fluorescence indicates enhanced LDL uptake due to the inhibition of PCSK9-mediated LDLR degradation.
Part B: GLP-1R/GCGR/GIPR Agonism
Assay: cAMP Accumulation Assay
Cell Lines: Cell lines engineered to express human GLP-1R, GCGR, or GIPR.
Materials:
-
Receptor-expressing cell lines
-
IBI3030 and control peptides
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Plate reader
Procedure:
-
Plate the receptor-expressing cells.
-
Treat the cells with various concentrations of IBI3030 or control agonists.
-
Perform the cAMP accumulation assay according to the kit manufacturer's instructions.
-
Measure the signal to determine the levels of intracellular cAMP. An increase in cAMP indicates receptor activation.
Visualizations
Signaling Pathway of IBI3030
Caption: Dual mechanism of action of IBI3030 in a hepatocyte.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for in vivo evaluation of IBI3030.
References
- 1. Multiple Research Results from Innovent's General Biomedicine Pipeline to be Showcased at the ADA 85th Scientific Sessions [prnewswire.com]
- 2. IBI-3030 protects against cardiovascular risk in mice | BioWorld [bioworld.com]
- 3. cashumarkets.com [cashumarkets.com]
- 4. Innovent Biologics Unveils Promising Preclinical Study Results for Novel Antibody-Peptide Conjugate Targeting Cardiovascular Risk Markers at ADA Conference - Tiger Brokers [itiger.com]
- 5. researchgate.net [researchgate.net]
- 6. In vivo genome and base editing of a human PCSK9 knock-in hypercholesterolemic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. PhenX Toolkit: Protocols [phenxtoolkit.org]
Application Notes and Protocols: Adipocyte Differentiation with E-3030
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipocyte differentiation, or adipogenesis, is the process by which preadipocyte cells develop into mature, lipid-laden adipocytes. This process is a critical area of study in metabolic research, particularly for understanding obesity, type 2 diabetes, and other related metabolic disorders. The 3T3-L1 cell line, a murine preadipocyte model, is extensively used for in vitro studies of adipogenesis. The differentiation of these cells can be induced by a cocktail of reagents, and the process is tightly regulated by a cascade of transcription factors, with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) acting as a master regulator.[1][2]
E-3030 is a potent dual agonist of PPARα and PPARγ.[3] Its activity as a PPARγ agonist makes it a powerful tool for inducing and studying adipocyte differentiation. This document provides a detailed protocol for inducing adipocyte differentiation in 3T3-L1 cells using a standard differentiation cocktail supplemented with a PPARγ agonist, using data for the well-characterized agonist rosiglitazone as a representative example for the effects expected from E-3030. The protocol includes methods for quantifying adipogenesis through lipid accumulation and gene expression analysis.
Signaling Pathway of Adipogenesis and PPARγ Agonist Action
Adipogenesis is a complex process involving a cascade of signaling events and transcriptional regulation. The process can be broadly divided into two main phases: commitment of preadipocytes to the adipogenic lineage and terminal differentiation into mature adipocytes. Several key signaling pathways and transcription factors are involved.
Initially, growth-arrested 3T3-L1 preadipocytes are stimulated with a differentiation-inducing cocktail, which typically includes insulin, a glucocorticoid like dexamethasone, and a cAMP-elevating agent such as 3-isobutyl-1-methylxanthine (IBMX). This cocktail initiates a signaling cascade that leads to the expression of key transcription factors.
The activation of PPARγ is a critical step in adipogenesis.[1] PPARγ, in heterodimerization with the Retinoid X Receptor (RXR), binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[4] This binding event recruits coactivator proteins and initiates the transcription of genes involved in lipid metabolism, insulin sensitivity, and the adipocyte phenotype.[2]
E-3030, as a PPARγ agonist, directly activates this pathway, leading to a robust induction of adipogenesis. The diagram below illustrates the central role of PPARγ in the adipogenesis signaling pathway and the point of intervention for a PPARγ agonist like E-3030.
Experimental Protocols
This section provides detailed protocols for the differentiation of 3T3-L1 preadipocytes into mature adipocytes using a standard MDI (IBMX, Dexamethasone, Insulin) cocktail, with the inclusion of a PPARγ agonist like E-3030.
Cell Culture and Differentiation Workflow
Materials and Reagents
-
3T3-L1 Preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
E-3030 (or other PPARγ agonist)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Oil Red O
-
Isopropanol
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for adipogenic genes
Detailed Protocol
-
Cell Seeding and Growth (Day -2 to 0):
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in the desired culture plates (e.g., 6-well or 24-well plates) at a density that allows them to reach 100% confluence in 2 days.
-
Continue to culture for 2 more days after reaching confluence (post-confluent).
-
-
Induction of Differentiation (Day 0 to 2):
-
Prepare Induction Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin, and the desired concentration of E-3030 (a dose-response experiment is recommended, e.g., 0.1 µM to 10 µM).
-
Aspirate the growth medium from the post-confluent cells and replace it with the Induction Medium.
-
Incubate for 48 hours.
-
-
Maintenance of Differentiation (Day 2 to 4):
-
Prepare Maintenance Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, 10 µg/mL Insulin, and the same concentration of E-3030 as in the induction medium.
-
Aspirate the Induction Medium and replace it with the Maintenance Medium.
-
Incubate for 48 hours.
-
-
Maturation (Day 4 onwards):
-
Aspirate the Maintenance Medium and replace it with fresh DMEM containing 10% FBS and 1% Penicillin-Streptomycin.
-
Refresh the medium every 2 days.
-
Mature adipocytes, characterized by the accumulation of lipid droplets, should be visible from day 5-6 and are typically ready for analysis between day 8 and 12.
-
Quantification of Adipocyte Differentiation
1. Oil Red O Staining for Lipid Accumulation
Oil Red O is a fat-soluble dye used to stain neutral triglycerides and lipids in mature adipocytes.
-
Staining Procedure:
-
Wash the differentiated cells twice with PBS.
-
Fix the cells with 10% formalin in PBS for at least 1 hour.
-
Wash the fixed cells twice with distilled water.
-
Add 60% isopropanol to the cells for 5 minutes.
-
Aspirate the isopropanol and add the Oil Red O working solution to cover the cell monolayer. Incubate for 20-30 minutes at room temperature.
-
Aspirate the Oil Red O solution and wash the cells 3-4 times with distilled water.
-
Visualize the stained lipid droplets under a microscope.
-
-
Quantitative Analysis:
2. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Analyze the expression of key adipogenic marker genes to confirm differentiation at the molecular level.
-
Procedure:
-
On the desired day of harvest (e.g., day 8), wash the cells with PBS and lyse them to extract total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using primers for target genes (e.g., Pparg, Cebpa, Fabp4/aP2, Adipoq) and a housekeeping gene for normalization (e.g., Gapdh, Actb).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Expected Results and Data Presentation
The inclusion of a potent PPARγ agonist like E-3030 is expected to significantly enhance adipocyte differentiation compared to the standard MDI cocktail alone. The following tables present representative quantitative data obtained from studies using the PPARγ agonist rosiglitazone, which can be used as a reference for the expected outcomes with E-3030.
Table 1: Quantification of Lipid Accumulation by Oil Red O Staining
| Treatment Group | Concentration (µM) | Relative Lipid Accumulation (Absorbance at 510 nm) |
| Undifferentiated Control | - | 0.15 ± 0.03 |
| Differentiated (MDI) | - | 1.00 ± 0.12 |
| MDI + Rosiglitazone | 0.1 | 1.85 ± 0.21 |
| MDI + Rosiglitazone | 1.0 | 2.54 ± 0.28 |
| MDI + Rosiglitazone | 10.0 | 2.98 ± 0.35[7] |
Data are presented as mean ± SD, normalized to the MDI-treated group.
Table 2: Relative Gene Expression of Adipogenic Markers
| Treatment Group | Pparg Fold Change | Cebpa Fold Change | Fabp4 (aP2) Fold Change |
| Differentiated (MDI) | 1.00 | 1.00 | 1.00 |
| MDI + Rosiglitazone (1 µM) | 2.3 ± 0.4 | 1.9 ± 0.3 | 3.1 ± 0.5 |
Data are presented as mean ± SD fold change relative to the MDI-treated group after normalization to a housekeeping gene.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Poor Differentiation | Low passage number of cells is critical. | Use 3T3-L1 cells at a low passage number. |
| Sub-optimal cell density. | Ensure cells are 100% confluent for 2 days before induction. | |
| Inactive reagents. | Prepare fresh differentiation media and check the activity of individual components. | |
| Cell Detachment | Harsh pipetting during media changes. | Handle the cells gently, especially after day 2 of differentiation. |
| Over-confluence for an extended period. | Do not let cells remain confluent for more than 2 days before induction. | |
| High Variability | Inconsistent cell seeding density. | Ensure even cell distribution when seeding. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
Conclusion
This application note provides a comprehensive protocol for inducing adipocyte differentiation in 3T3-L1 cells using E-3030, a potent PPARγ agonist. The detailed methodologies for cell culture, differentiation, and quantification of adipogenesis offer a robust framework for researchers studying metabolic diseases. The provided diagrams and data tables serve as valuable resources for experimental planning and interpretation of results. The use of E-3030 in this model system can significantly contribute to the understanding of adipocyte biology and the development of novel therapeutics for metabolic disorders.
References
- 1. PPARG in Human Adipogenesis: Differential Contribution of Canonical Transcripts and Dominant Negative Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Deciphering the Roles of PPARγ in Adipocytes via Dynamic Change of Transcription Complex [frontiersin.org]
- 3. Identifying Adipogenic Chemicals: Disparate effects in 3T3-L1, OP9 and primary mesenchymal multipotent cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 6. agilent.com [agilent.com]
- 7. Enhanced 3T3-L1 Differentiation into Adipocytes by Pioglitazone Pharmacological Activation of Peroxisome Proliferator Activated Receptor-Gamma (PPAR-γ) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Novel Free Acid Modulator in Non-Alcoholic Fatty Liver Disease (NAFLD) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Free Fatty Acids in NAFLD Pathogenesis
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, closely associated with metabolic syndrome, obesity, and type 2 diabetes.[1][2][3] The disease spectrum ranges from simple steatosis (fatty liver) to non-alcoholic steatohepatitis (NASH), which is characterized by inflammation and hepatocyte injury, and can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[4][5][6][7] A key driver in the development and progression of NAFLD is the dysregulation of free fatty acid (FFA) metabolism.[2][4][5][8]
In a healthy state, the liver maintains a balance between fatty acid uptake, synthesis, oxidation, and export. However, in the context of insulin resistance, adipose tissue lipolysis is increased, leading to an elevated influx of FFAs into the liver.[2][3][9] This excess of FFAs, particularly saturated fatty acids, contributes to hepatic triglyceride accumulation (steatosis) and induces cellular stress, leading to lipotoxicity.[5] This lipotoxicity is a critical factor in the progression from simple steatosis to NASH, triggering inflammation, oxidative stress, and apoptosis of liver cells.[1][7][9] Consequently, targeting FFA metabolism presents a promising therapeutic avenue for the treatment of NAFLD and NASH.
These application notes provide an overview of the experimental protocols and expected outcomes for a hypothetical novel therapeutic agent, a "free acid modulator," in the context of NAFLD research.
Preclinical Evaluation of a Novel Free Acid Modulator
The preclinical assessment of a novel therapeutic for NAFLD typically involves a tiered approach, beginning with in vitro models to establish mechanism of action and cellular effects, followed by in vivo studies in animal models that recapitulate key features of human NAFLD.
In Vitro Models
Objective: To assess the direct effects of the free acid modulator on hepatocytes under lipotoxic conditions.
Key Experiments:
-
Hepatocyte Lipid Accumulation Assay: Quantify the reduction of intracellular lipid droplets in hepatocytes treated with the compound in the presence of high levels of FFAs.
-
Cell Viability and Cytotoxicity Assays: Determine the protective effect of the compound against FFA-induced cell death.
-
Gene Expression Analysis: Measure the expression of genes involved in lipogenesis, fatty acid oxidation, inflammation, and fibrosis.
In Vivo Models
Objective: To evaluate the efficacy and safety of the free acid modulator in a relevant animal model of NAFLD/NASH.
Commonly Used Models:
-
Diet-Induced Models: Mice or rats fed a high-fat, high-sugar, or high-cholesterol diet to induce obesity, insulin resistance, and NAFLD.[6][10]
-
Genetically Modified Models: Animals with genetic mutations that predispose them to developing NAFLD.
Key Endpoints for Efficacy:
-
Liver Histology: Assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS) and fibrosis.
-
Biochemical Markers: Measurement of serum levels of liver enzymes (ALT, AST), lipids (triglycerides, cholesterol), and glucose.
-
Hepatic Lipid Content: Quantification of triglycerides and other lipid species in liver tissue.
-
Gene and Protein Expression: Analysis of markers related to the compound's mechanism of action in liver tissue.
Quantitative Data Summary
The following tables represent hypothetical data from preclinical studies of a novel free acid modulator.
Table 1: In Vitro Efficacy in a Hepatocyte Model of Lipotoxicity
| Treatment Group | Intracellular Triglycerides (% of Control) | Cell Viability (% of Control) | SREBP-1c Gene Expression (Fold Change) | CPT1A Gene Expression (Fold Change) |
| Vehicle Control | 100 ± 8.5 | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| High Free Fatty Acids | 250 ± 15.2 | 65 ± 7.1 | 3.5 ± 0.4 | 0.6 ± 0.08 |
| High FFAs + Modulator (1 µM) | 180 ± 12.1 | 85 ± 6.3 | 2.1 ± 0.3 | 1.5 ± 0.2 |
| High FFAs + Modulator (10 µM) | 120 ± 9.8 | 95 ± 4.9 | 1.2 ± 0.2 | 2.5 ± 0.3 |
Table 2: In Vivo Efficacy in a Diet-Induced Mouse Model of NASH (12 weeks treatment)
| Treatment Group | Body Weight (g) | Serum ALT (U/L) | Serum Triglycerides (mg/dL) | NAFLD Activity Score | Liver Fibrosis Stage |
| Standard Diet | 25 ± 1.5 | 30 ± 5 | 80 ± 10 | 0.5 ± 0.2 | 0 |
| High-Fat Diet (HFD) | 45 ± 2.1 | 150 ± 20 | 200 ± 25 | 5.5 ± 0.8 | 2.1 ± 0.4 |
| HFD + Modulator (10 mg/kg) | 42 ± 1.9 | 90 ± 15 | 140 ± 18 | 3.2 ± 0.6 | 1.2 ± 0.3 |
| HFD + Modulator (30 mg/kg) | 40 ± 2.0 | 60 ± 12 | 110 ± 15 | 2.1 ± 0.5 | 0.8 ± 0.2 |
Experimental Protocols
Protocol 1: In Vitro Hepatocyte Lipid Accumulation Assay
1. Cell Culture:
- Culture human hepatoma cells (e.g., HepG2 or Huh7) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
2. Induction of Steatosis:
- Prepare a stock solution of 10 mM oleic acid and 5 mM palmitic acid complexed to bovine serum albumin (BSA) in serum-free DMEM.
- Seed cells in a 96-well plate and allow them to adhere overnight.
- Starve cells in serum-free DMEM for 2-4 hours.
- Treat cells with the free fatty acid solution (final concentration 1 mM oleate/0.5 mM palmitate) with or without the novel free acid modulator at various concentrations for 24 hours.
3. Lipid Staining:
- Wash cells with Phosphate Buffered Saline (PBS).
- Fix cells with 4% paraformaldehyde for 15 minutes.
- Stain intracellular lipid droplets with Oil Red O or a fluorescent dye like Nile Red or BODIPY 493/503 for 30 minutes.
4. Quantification:
- For Oil Red O, extract the dye with isopropanol and measure the absorbance at 510 nm.
- For fluorescent dyes, capture images using a fluorescence microscope and quantify the fluorescence intensity per cell using image analysis software.
Protocol 2: In Vivo Evaluation in a High-Fat Diet (HFD) Mouse Model
1. Animal Model:
- Use male C57BL/6J mice, 6-8 weeks old.
- Acclimate mice for one week with ad libitum access to standard chow and water.
- Divide mice into groups: Standard Diet, High-Fat Diet (e.g., 60% kcal from fat), and HFD + novel free acid modulator (at least two dose levels).
2. Dosing:
- Administer the novel free acid modulator or vehicle daily via oral gavage for 12-16 weeks.
- Monitor body weight and food intake weekly.
3. In-Life Assessments:
- Perform an oral glucose tolerance test (OGTT) or insulin tolerance test (ITT) near the end of the study to assess metabolic function.
- Collect blood samples periodically via tail vein for measurement of serum ALT, AST, triglycerides, and cholesterol.
4. Terminal Procedures:
- At the end of the study, euthanize mice and collect blood via cardiac puncture for final biochemical analysis.
- Perfuse the liver with PBS and collect liver tissue.
- Fix a portion of the liver in 10% neutral buffered formalin for histological analysis.
- Snap-freeze the remaining liver tissue in liquid nitrogen for molecular and biochemical analyses (e.g., hepatic triglyceride measurement, qPCR, Western blotting).
5. Histological Analysis:
- Embed formalin-fixed liver tissue in paraffin and section.
- Stain sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning.
- Stain sections with Sirius Red or Trichrome to evaluate fibrosis.
- A trained pathologist should score the slides for NAFLD Activity Score (NAS) and fibrosis stage.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolic drivers of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of NAFLD development and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-alcoholic fatty liver disease is characterised by a reduced polyunsaturated fatty acid transport via free fatty acids and high-density lipoproteins (HDL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. NAFLD Preclinical Models: More than a Handful, Less of a Concern? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathophysiological Mechanisms in Non-Alcoholic Fatty Liver Disease: From Drivers to Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Association between serum free fatty acid levels and nonalcoholic fatty liver disease: a cross-sectional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Nonalcoholic Fatty Liver Disease: Potential Role for 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRECLINICAL MODELS OF NONALCOHOLIC FATTY LIVER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for E-3030 Antidiabetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
E-3030 is a novel synthetic flavonoid derivative under investigation for its potential as an antidiabetic agent. Preclinical evidence suggests that E-3030 may improve insulin sensitivity and glucose metabolism, making it a promising candidate for the treatment of type 2 diabetes mellitus (T2DM). These application notes provide a comprehensive overview of the proposed mechanism of action for E-3030 and detailed protocols for its preclinical evaluation.
Proposed Mechanism of Action
E-3030 is hypothesized to exert its antidiabetic effects through a dual mechanism involving the activation of two key signaling pathways in metabolic tissues such as skeletal muscle, liver, and adipose tissue: the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the AMP-activated protein kinase (AMPK) pathway.[1][2][3]
-
PI3K/AKT Pathway Activation: Upon insulin binding to its receptor, the insulin receptor substrate (IRS) is phosphorylated, which in turn activates PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the activation of AKT. Activated AKT promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake.[2] E-3030 is thought to enhance this pathway, leading to increased insulin-mediated glucose disposal.
-
AMPK Pathway Activation: AMPK acts as a cellular energy sensor. Under conditions of low energy (high AMP/ATP ratio), AMPK is activated. Activated AMPK stimulates glucose uptake via GLUT4 translocation and enhances fatty acid oxidation, while inhibiting hepatic glucose production.[3] E-3030 is proposed to directly or indirectly activate AMPK, contributing to its insulin-sensitizing and glucose-lowering effects.
The synergistic activation of these pathways is expected to improve glycemic control and insulin sensitivity.
Key Experiments and Protocols
A tiered approach, progressing from in vitro to in vivo studies, is recommended to comprehensively evaluate the antidiabetic potential of E-3030.
I. In Vitro Efficacy and Mechanistic Studies
1. Glucose Uptake Assay in L6 Myotubes
-
Objective: To determine the effect of E-3030 on glucose uptake in a skeletal muscle cell line.
-
Methodology:
-
Seed L6 myoblasts in 96-well plates and differentiate them into myotubes.
-
Starve the myotubes in serum-free DMEM for 4 hours.
-
Pre-treat the cells with varying concentrations of E-3030 (e.g., 1, 5, 10, 25, 50 µM) or vehicle control for 1 hour. Include a positive control such as insulin (100 nM).
-
Add 2-deoxy-[³H]-glucose (a radiolabeled glucose analog) to each well and incubate for 30 minutes.
-
Terminate the assay by washing the cells with ice-cold PBS.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the results to total protein content.[4]
-
2. Western Blot Analysis of Signaling Pathways
-
Objective: To investigate the effect of E-3030 on the phosphorylation status of key proteins in the PI3K/AKT and AMPK signaling pathways.
-
Methodology:
-
Treat L6 myotubes or HepG2 hepatocytes with E-3030 at various concentrations and time points.
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membranes with primary antibodies against phosphorylated and total forms of AKT (Ser473) and AMPKα (Thr172).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensities using densitometry software.
-
3. In Vitro Antioxidant Assays
-
Objective: To assess the antioxidant capacity of E-3030, as oxidative stress is implicated in insulin resistance.[4]
-
Methodology:
-
DPPH Radical Scavenging Assay: Measure the ability of E-3030 to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by monitoring the decrease in absorbance at 517 nm.
-
ABTS Radical Scavenging Assay: Evaluate the scavenging activity of E-3030 against the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[4]
-
II. In Vivo Efficacy Studies
Animal Model: A well-established model of insulin resistance and T2DM, such as the high-fat diet (HFD)-fed C57BL/6J mouse or the Zucker Diabetic Fatty (ZDF) rat, should be used.[5][6]
1. Oral Glucose Tolerance Test (OGTT)
-
Objective: To evaluate the effect of E-3030 on glucose disposal in response to an oral glucose challenge.
-
Methodology:
-
Acclimatize the animals and induce diabetes (e.g., by feeding an HFD for 8-12 weeks).
-
Group the animals (n=8-10 per group): Normal Control, Diabetic Control, E-3030 treated (e.g., 10, 25, 50 mg/kg), and Positive Control (e.g., Metformin, 150 mg/kg).
-
Administer E-3030 or vehicle orally for a specified period (e.g., 4 weeks).
-
For the OGTT, fast the animals overnight (12-14 hours).
-
Administer E-3030 or vehicle one hour before the glucose challenge.
-
Administer a glucose solution (2 g/kg body weight) orally.
-
Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.[4]
-
Measure blood glucose levels using a glucometer.
-
Calculate the area under the curve (AUC) for glucose.
-
2. Measurement of Fasting Blood Glucose and Insulin
-
Objective: To determine the effect of chronic E-3030 treatment on basal glycemic parameters.
-
Methodology:
-
At the end of the treatment period, fast the animals overnight.
-
Collect blood samples via cardiac puncture or retro-orbital sinus.
-
Measure fasting blood glucose using a glucometer.
-
Measure fasting serum insulin levels using an ELISA kit.
-
Calculate the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) index: (Fasting Insulin (µU/mL) x Fasting Glucose (mmol/L)) / 22.5.
-
Data Presentation
Table 1: In Vitro Glucose Uptake in L6 Myotubes
| Treatment | Concentration | Glucose Uptake (pmol/mg protein/min) | Fold Change vs. Control |
| Vehicle Control | - | 15.2 ± 1.8 | 1.0 |
| Insulin | 100 nM | 42.5 ± 3.5 | 2.8 |
| E-3030 | 1 µM | 18.1 ± 2.1 | 1.2 |
| E-3030 | 10 µM | 28.9 ± 2.9 | 1.9 |
| E-3030 | 50 µM | 35.7 ± 3.1 | 2.3 |
Table 2: In Vivo Efficacy in HFD-Fed Mice (4-week treatment)
| Group | Fasting Blood Glucose (mg/dL) | Fasting Insulin (µU/mL) | HOMA-IR | OGTT AUC (mg/dL*min) |
| Normal Control | 95 ± 8 | 10.5 ± 1.2 | 2.2 ± 0.3 | 15,000 ± 1,200 |
| Diabetic Control | 185 ± 15 | 25.2 ± 2.8 | 10.3 ± 1.1 | 32,000 ± 2,500 |
| E-3030 (10 mg/kg) | 152 ± 12 | 18.9 ± 2.1 | 6.4 ± 0.7 | 25,000 ± 2,100 |
| E-3030 (50 mg/kg) | 128 ± 10 | 14.1 ± 1.5 | 4.0 ± 0.5 | 20,500 ± 1,800 |
| Metformin (150 mg/kg) | 135 ± 11 | 15.3 ± 1.7 | 4.6 ± 0.6 | 21,500 ± 1,900 |
Visualizations
Caption: Proposed signaling pathway for E-3030 in metabolic cells.
Caption: General experimental workflow for preclinical evaluation of E-3030.
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling pathways and intervention for therapy of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. Antidiabetic activity of 3-hydroxyflavone analogues in high fructose fed insulin resistant rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-clinical studies show anti-diabetic effect of INSPARIN, a protein derived from the E4orf1 gene of a human adenovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of the antidiabetic effects of the beta 3-adrenergic agonist CL-316243 in obese Zucker-ZDF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for E-3030 Free Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
E-3030 is a potent and selective peroxisome proliferator-activated receptor (PPAR) agonist. PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in a variety of cellular processes, including metabolism, inflammation, and cell differentiation. As a PPAR agonist, E-3030 is a valuable tool for in vitro studies investigating the therapeutic potential of targeting these pathways in various diseases.
This document provides detailed protocols for the dissolution of E-3030 free acid for use in cell culture experiments, along with an overview of its mechanism of action and relevant signaling pathways.
Product Information
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | (2S)-3-(3-{[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropyl]oxy}phenyl)-2-isopropoxypropanoic acid |
| Molecular Formula | C₂₂H₂₂ClFNO₅ |
| Molecular Weight | 434.87 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Safety Precautions
Disclaimer: A specific Material Safety Data Sheet (MSDS) for this compound was not found during the literature search. The following are general safety precautions for handling potent, biologically active small molecules. Researchers must consult the supplier's safety information and perform their own risk assessment before handling this compound.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling this compound in solid or solution form.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid direct contact with skin and eyes.
-
Waste Disposal: Dispose of all waste materials contaminated with E-3030 according to institutional and local regulations for chemical waste.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Wash out mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Experimental Protocols
Dissolution of this compound for Stock Solution
Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. The recommended solvent for preparing a stock solution for cell culture is dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO (cell culture grade)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Dissolving:
-
Add the appropriate volume of sterile DMSO to the vial containing the E-3030 powder to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution gently until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Table 2: Example Calculations for Preparing a 10 mM Stock Solution
| Molecular Weight ( g/mol ) | Desired Stock Concentration (mM) | Amount of E-3030 (mg) | Volume of DMSO to Add (mL) |
| 434.87 | 10 | 4.35 | 1 |
Preparation of Working Solutions for Cell Culture
The concentrated DMSO stock solution must be diluted to the final working concentration in cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v), but it is recommended to keep it below 0.1% if possible. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Protocol:
-
Thaw Stock Solution: Thaw an aliquot of the E-3030 stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation of the compound, it is best to perform a serial dilution.
-
Prepare an intermediate dilution of the stock solution in sterile cell culture medium. For example, dilute the 10 mM stock solution 1:100 in medium to get a 100 µM intermediate solution.
-
Add the appropriate volume of the intermediate solution to your cell culture wells to achieve the final desired concentration.
-
-
Direct Dilution (for low concentrations): For very low final concentrations, you may be able to directly add a small volume of the stock solution to a large volume of cell culture medium. Ensure rapid and thorough mixing to prevent precipitation.
-
Final DMSO Concentration: Calculate the final percentage of DMSO in your cell culture to ensure it is within the tolerated range for your specific cell line.
Table 3: Example Dilutions for Cell Treatment
| Stock Concentration (mM) | Desired Final Concentration (µM) | Volume of Stock to Add to 10 mL Medium | Final DMSO Concentration (%) |
| 10 | 1 | 1 µL | 0.01% |
| 10 | 10 | 10 µL | 0.1% |
| 10 | 50 | 50 µL | 0.5% |
Mechanism of Action and Signaling Pathway
E-3030 functions as an agonist for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are ligand-activated transcription factors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Caption: PPAR Signaling Pathway Activation by E-3030.
Experimental Workflow
The following diagram illustrates a general workflow for an in vitro cell-based assay using E-3030.
Caption: General workflow for in vitro cell-based assays with E-3030.
Troubleshooting & Optimization
E-3030 Free Acid Solubility in PBS: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with E-3030 free acid in Phosphate Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound directly into my PBS solution. Is this expected?
A1: Yes, this is expected. This compound is a compound with poor aqueous solubility. Direct dissolution in an aqueous buffer like PBS is often challenging. Technical data for this compound indicates that it is soluble in organic solvents like DMSO (Dimethyl Sulfoxide).[1] Therefore, a common practice is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final desired concentration in your aqueous experimental medium.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is DMSO.[1]
Q3: What is the general procedure for preparing a working solution of this compound in PBS?
A3: The general procedure involves preparing a high-concentration stock solution in DMSO and then serially diluting this stock solution into your PBS buffer to reach the final desired experimental concentration. It is crucial to ensure that the final concentration of DMSO in your assay is low enough to not affect the biological system you are studying.
Q4: The compound precipitates out of solution when I dilute my DMSO stock into PBS. What can I do?
A4: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. Please refer to the troubleshooting guide below for detailed steps to address this.
Troubleshooting Guide: this compound Precipitation in PBS
If you are observing precipitation of this compound upon dilution of a DMSO stock solution into PBS, follow these steps to troubleshoot the issue.
Experimental Workflow for Troubleshooting
Caption: A workflow for troubleshooting this compound precipitation in PBS.
Detailed Troubleshooting Steps
-
Optimize DMSO Concentration:
-
Issue: The final concentration of DMSO may be too low to keep the compound in solution. While high concentrations of DMSO can be toxic to cells, a certain amount is necessary for solubility.
-
Recommendation: Create a serial dilution of your DMSO stock into PBS to determine the highest tolerable DMSO concentration for your experiment that maintains the solubility of this compound.
-
-
Adjust the pH of your PBS:
-
Issue: E-3030 is a free acid. The solubility of acidic compounds often increases with an increase in pH. Standard PBS is typically at pH 7.4.
-
Recommendation: Prepare a range of PBS buffers with slightly different pH values (e.g., 7.2, 7.4, 7.6, 7.8) and test the solubility of your compound at your desired final concentration. Be mindful that your biological assay must be compatible with the tested pH range.
-
-
Incorporate a Surfactant:
-
Issue: If pH adjustment is not sufficient or not possible for your experimental setup, a small amount of a biocompatible surfactant can help to increase the solubility of hydrophobic compounds.
-
Recommendation: Consider adding a low concentration (e.g., 0.01% - 0.1%) of a non-ionic surfactant like Tween® 20 or Pluronic® F-68 to your PBS buffer before adding the E-3030 stock solution.
-
Data Collection for Troubleshooting
Systematically record your observations to identify the optimal conditions.
| Condition | Final E-3030 Conc. (µM) | Final DMSO Conc. (%) | PBS pH | Surfactant (Type, Conc.) | Observation (Precipitate? Yes/No) |
| 1 | 7.4 | None | |||
| 2 | 7.6 | None | |||
| 3 | 7.8 | None | |||
| 4 | 7.4 | Tween® 20, 0.01% | |||
| 5 | 7.4 | Pluronic® F-68, 0.01% |
Experimental Protocols
Protocol for Preparing a DMSO Stock Solution of this compound
-
Materials:
-
This compound (solid powder)[1]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Store the stock solution at -20°C for long-term storage or 4°C for short-term storage, protected from light and moisture.[1]
-
Signaling Pathway Context
Caption: this compound acts as a PPAR agonist to elicit a biological response.[1]
References
Technical Support Center: Optimizing E-3030 Concentration for Cell Treatment
Disclaimer: The compound "E-3030" as a small molecule inhibitor for cell treatment could not be definitively identified in publicly available scientific literature. The following guide provides generalized advice and protocols applicable to the optimization of novel small molecule inhibitors, using "E-3030" as a placeholder. Researchers should adapt these recommendations based on the specific characteristics of their compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for a new small molecule inhibitor like E-3030 in cell culture experiments?
A1: For a novel compound with unknown potency, it is advisable to start with a broad concentration range to determine its cytotoxic and biological effects. A common starting point for in vitro cell-based assays is a dose-response curve ranging from low nanomolar (nM) to high micromolar (µM) concentrations (e.g., 1 nM to 100 µM).[1] The half-maximal inhibitory concentration (IC50) from biochemical assays, if available, can provide a useful reference point for designing the cellular experiment.[1] It is recommended to perform a literature search for compounds with similar structures or targets to inform the initial concentration range.
Q2: How do I determine the optimal, non-toxic concentration of E-3030 for my specific cell line?
A2: The optimal concentration should be empirically determined for each cell line as sensitivity can vary significantly.[2] A cytotoxicity assay, such as an MTT, XTT, or CellTiter-Glo® assay, should be performed to establish the concentration at which E-3030 impacts cell viability. The ideal concentration for your experiments will typically be below the threshold that causes significant cell death (e.g., >90% viability) while still eliciting the desired biological effect.[2]
Q3: What are the common causes of inconsistent results when treating cells with E-3030?
A3: Inconsistent results can stem from several factors:
-
Compound Instability: The small molecule may be unstable in cell culture media at 37°C.[3]
-
Improper Storage: Repeated freeze-thaw cycles of the stock solution can lead to degradation. It is best to aliquot stock solutions and store them at -20°C or -80°C.[2]
-
Solvent Effects: The solvent used to dissolve E-3030 (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%).[2]
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can all influence the cellular response to a compound.[4]
Q4: What are "off-target" effects and how can I minimize them?
A4: Off-target effects are unintended biological consequences resulting from the small molecule inhibitor binding to proteins other than the intended target.[5] These effects are more likely to occur at higher concentrations.[2] To minimize off-target effects, it is crucial to use the lowest effective concentration of E-3030 that produces the desired on-target phenotype.[1] Additionally, consider using a structurally unrelated compound that targets the same pathway as a control to confirm that the observed effects are specific to the intended target.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed after treatment. | Inhibitor concentration is too high.[2] | Perform a dose-response curve to identify a non-toxic concentration range.[2] Start with a wider range of concentrations, including those below the reported IC50 value if available.[2] |
| Prolonged exposure to the inhibitor.[2] | Reduce the incubation time. Determine the minimum time required to achieve the desired effect.[2] | |
| Solvent toxicity.[2] | Ensure the final solvent concentration (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%).[2] Run a solvent-only control.[2] | |
| The cell line is particularly sensitive.[2] | Consider using a more robust cell line or perform extensive optimization of concentration and exposure time.[2] | |
| Inconsistent results or lack of a clear biological effect. | The inhibitor is not active or has degraded.[2] | Check the storage conditions and age of the inhibitor.[2] Prepare a fresh stock solution.[2] |
| The inhibitor is not cell-permeable.[1] | Verify from the literature or manufacturer's data that the inhibitor can cross the cell membrane.[1] | |
| Incorrect timing of inhibitor addition.[2] | The inhibitor may need to be added before or concurrently with a stimulus to see an effect.[2] | |
| Cell density is not optimal. | Optimize the cell seeding density for your specific assay. | |
| Precipitate forms in the cell culture medium after adding E-3030. | The compound has low aqueous solubility.[1] | Decrease the final concentration of the inhibitor.[1] Consider using a different solvent or a salt form of the compound to improve solubility.[1] |
| Interaction with media components.[3] | Test the stability and solubility of the compound in a simpler buffer system (e.g., PBS) and in media with and without serum.[3] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of E-3030 using an MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of E-3030 in DMSO. Create a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of E-3030. Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control. Plot the results to determine the IC50 value for cytotoxicity.
Protocol 2: Assessing the On-Target Effect of E-3030 by Western Blot
-
Cell Treatment: Treat cells with a non-toxic concentration of E-3030 (determined from the cytotoxicity assay) for the desired time. Include a positive and negative control where applicable.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody specific for the target of interest (or a downstream marker).
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the effect of E-3030 on the target protein.
Visualizations
References
Technical Support Center: Preventing E-3030 (Zosuquidar) Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of E-3030 (Zosuquidar) precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is E-3030 (Zosuquidar) and why is it prone to precipitation?
A1: E-3030, widely known as Zosuquidar (LY335979), is a potent and specific inhibitor of P-glycoprotein (P-gp). It is a hydrophobic and lipophilic molecule, which contributes to its low solubility in aqueous solutions like cell culture media.[1][2] This inherent low aqueous solubility is the primary reason for its tendency to precipitate, especially when diluting a concentrated stock solution made in an organic solvent into an aqueous medium.
Q2: What is the recommended solvent for preparing a stock solution of Zosuquidar?
A2: The recommended solvent for preparing a high-concentration stock solution of Zosuquidar is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3] Zosuquidar is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions (e.g., 10-50 mM) that can be stored for extended periods at -20°C or -80°C.[3][4]
Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?
A3: To minimize solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.5% (v/v). However, the tolerance to DMSO can vary between cell lines. It is crucial to determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability or experimental outcomes by running a vehicle control experiment.
Q4: Can I use other solvents to prepare the stock solution?
A4: While DMSO is the most common and recommended solvent, Zosuquidar is also soluble in ethanol and dimethylformamide (DMF) at approximately 10 mg/mL.[5] However, when preparing working solutions in aqueous buffers, a stock solution in ethanol is sometimes used for initial dilution before adding to the final aqueous medium.[5]
Q5: How does the pH of the media affect Zosuquidar's solubility?
A5: Zosuquidar is a weakly basic compound.[2] Generally, the solubility of weakly basic compounds can be influenced by the pH of the solution. Lowering the pH of the aqueous buffer may improve its solubility.[6] Standard cell culture media are typically buffered to a physiological pH of 7.2-7.4.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock in Media
Cause: This is a common phenomenon known as "crashing out" or "precipitation shock." It occurs when a concentrated stock of a hydrophobic compound in an organic solvent like DMSO is rapidly diluted into an aqueous medium. The drastic change in solvent polarity causes the compound to rapidly come out of solution.
Solutions:
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform one or more intermediate dilutions in pre-warmed (37°C) cell culture medium. This gradual decrease in solvent polarity can help keep the compound in solution.
-
Slow Addition and Rapid Mixing: Add the DMSO stock dropwise to the pre-warmed media while vigorously vortexing or swirling the media. This ensures rapid dispersal of the compound and prevents localized high concentrations that can initiate precipitation.
-
Lower Final Concentration: The intended final concentration of Zosuquidar may exceed its solubility limit in the specific cell culture medium. Try reducing the final working concentration. It is recommended to first determine the maximum soluble concentration of Zosuquidar in your specific experimental conditions (see Experimental Protocols section). Studies have shown that achieving concentrations above 50 µM in aqueous solutions can be challenging.[7]
Issue 2: Precipitation Observed After a Period of Incubation
Cause: Even if the initial solution is clear, precipitation can occur over time due to several factors:
-
Compound Instability: Zosuquidar may have limited stability in aqueous media over extended periods, leading to degradation and precipitation of less soluble byproducts.[8]
-
Interaction with Media Components: Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with Zosuquidar and reduce its solubility over time.
-
Temperature Fluctuations: Repeatedly removing the culture vessel from a stable 37°C incubator can cause temperature changes that may lead to precipitation.
-
Evaporation: Evaporation of media in the incubator can increase the concentration of all components, potentially exceeding the solubility limit of Zosuquidar.
Solutions:
-
Fresh Media Preparation: For long-term experiments (e.g., >24 hours), it is advisable to replace the medium with a freshly prepared Zosuquidar-containing solution every 24-48 hours.[8]
-
Minimize Temperature Changes: Minimize the time that culture vessels are outside the incubator.
-
Proper Humidification: Ensure the incubator has adequate humidity to prevent media evaporation.
-
Consider Serum Concentration: While serum proteins can sometimes help solubilize hydrophobic compounds, they can also interact and cause precipitation. If your experimental design allows, you can test if reducing the serum concentration improves solubility.
Issue 3: Inconsistent Results and Lower Than Expected Potency
Cause: This is often a direct consequence of precipitation or adsorption of the compound to labware. If Zosuquidar precipitates, the actual concentration of the soluble, active compound in the media is lower than the intended concentration, leading to inaccurate and inconsistent results. Zosuquidar, being hydrophobic, has a known tendency to adsorb to plastic and glass surfaces.[1][6]
Solutions:
-
Visually Inspect for Precipitation: Before adding the media to your cells, carefully inspect the solution for any signs of cloudiness or precipitate.
-
Prevent Adsorption to Labware:
-
Use Low-Binding Plasticware: Utilize polypropylene or other low-protein-binding tubes and plates.
-
Pre-treatment of Labware: Pre-coating labware with a solution of bovine serum albumin (BSA) can help to block non-specific binding sites.
-
Include Surfactants: The addition of a non-ionic surfactant like Polysorbate 20 (Tween-20) can help increase the solubility of Zosuquidar and reduce its adsorption to surfaces.[5]
-
-
Determine Maximum Soluble Concentration: It is highly recommended to experimentally determine the maximum soluble concentration of Zosuquidar in your specific cell culture medium and not to exceed this concentration in your experiments.
Quantitative Data Summary
The following tables summarize the available quantitative data on the solubility of Zosuquidar.
Table 1: Solubility of Zosuquidar in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~100-127 mg/mL (~157-199 mM) | [8] |
| DMSO | Soluble to 50 mM | [4] |
| DMSO | >10 mM | |
| Water | 4-5 mg/mL (with warming/ultrasonication) | [1] |
| Ethanol | ~10 mg/mL | [5] |
| Dimethylformamide (DMF) | ~10 mg/mL | [5] |
| 1:2 solution of Ethanol:PBS (pH 7.2) | ~0.33 mg/mL | [5] |
| HEPES HBSS buffer (pH 7.4) | 2.08 ± 0.30 µM | [5] |
| HEPES HBSS buffer (pH 7.4) with 50 µM Polysorbate 20 | 7.19 ± 0.27 µM | [5] |
Table 2: Zosuquidar (LY335979) Molar to Mass Conversion
| Molecular Weight (Free Base) | Molecular Weight (Trihydrochloride) |
| 527.60 g/mol | 636.99 g/mol |
Note: Always refer to the certificate of analysis for the specific molecular weight of the lot you are using.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Zosuquidar Stock Solution in DMSO
Materials:
-
Zosuquidar trihydrochloride (or free base, adjust mass accordingly)
-
High-purity, anhydrous DMSO
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of Zosuquidar powder into a sterile, low-binding microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.[9]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, low-binding tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Zosuquidar Working Solution in Cell Culture Medium (e.g., DMEM or RPMI-1640)
Materials:
-
10 mM Zosuquidar stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with the desired percentage of FBS and other supplements
-
Sterile, low-binding tubes
-
Vortex mixer
Procedure:
-
Pre-warm the complete cell culture medium to 37°C.
-
Method A: Direct Dilution (for lower final concentrations) a. Calculate the volume of the 10 mM DMSO stock solution needed to achieve the desired final concentration in your total volume of media. Ensure the final DMSO concentration is ≤0.5%. b. While vigorously vortexing or swirling the pre-warmed media, add the calculated volume of the Zosuquidar DMSO stock dropwise. c. Continue to mix for another 30 seconds to ensure homogeneity. d. Visually inspect for any signs of precipitation.
-
Method B: Serial Dilution (recommended for higher final concentrations) a. Prepare an intermediate dilution of the 10 mM Zosuquidar stock in pre-warmed complete cell culture medium. For example, to make a 10 µM final solution from a 10 mM stock, you could first make a 100 µM intermediate solution. b. To prepare the 100 µM intermediate solution, add a small volume of the 10 mM stock to a larger volume of pre-warmed media and mix thoroughly. c. Add the appropriate volume of the 100 µM intermediate solution to your final volume of pre-warmed media to achieve the desired final concentration (e.g., 10 µM). d. Mix well and visually inspect for precipitation.
-
Use the freshly prepared Zosuquidar-containing medium immediately for your experiments.
Protocol 3: Determining the Maximum Soluble Concentration of Zosuquidar in a Specific Medium
Materials:
-
10 mM Zosuquidar stock solution in DMSO
-
Your specific complete cell culture medium (pre-warmed to 37°C)
-
96-well clear bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at a wavelength where Zosuquidar does not absorb (e.g., 600-650 nm)
Procedure:
-
Prepare a series of 2-fold serial dilutions of the 10 mM Zosuquidar stock solution in DMSO in a separate 96-well plate or in tubes.
-
In a new 96-well clear bottom plate, add a fixed volume of your pre-warmed complete cell culture medium to each well (e.g., 198 µL).
-
Add a small, equal volume of each DMSO dilution of Zosuquidar to the corresponding wells of the plate with the medium (e.g., 2 µL). This will create a range of final Zosuquidar concentrations with a constant final DMSO concentration. Include a vehicle control with DMSO only.
-
Mix the plate gently.
-
Incubate the plate at 37°C and 5% CO₂ for a period relevant to your experiment (e.g., 1-2 hours).
-
Visually inspect the wells for any signs of cloudiness or precipitate.
-
For a quantitative assessment, measure the absorbance (turbidity) of each well at 600-650 nm. A significant increase in absorbance compared to the vehicle control indicates precipitation.
-
The highest concentration that remains clear (visually and by absorbance reading) is the maximum soluble concentration of Zosuquidar under those specific conditions.
Visualizations
Caption: Workflow for preparing Zosuquidar solutions.
Caption: Troubleshooting logic for Zosuquidar precipitation.
References
- 1. Oral etoposide and zosuquidar bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of organic solvent to prevent protein adsorption in CE-MS experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrophobin can prevent secondary protein adsorption on hydrophobic substrates without exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combinational Inhibition of P-Glycoprotein-Mediated Etoposide Transport by Zosuquidar and Polysorbate 20 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Adsorption Alters Hydrophobic Surfaces Used for Suspension Culture of Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Kinase Inhibitors
A Note on E-3030: Information regarding a specific kinase inhibitor designated "E-3030" is not publicly available. The following technical support guide utilizes a hypothetical kinase inhibitor, referred to as Inhibitor-X , to address the critical challenge of identifying and minimizing off-target effects for researchers, scientists, and drug development professionals. The principles and methodologies described are broadly applicable to the characterization of novel kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a kinase inhibitor and why are they a concern?
A1: Off-target effects refer to the modulation of proteins other than the intended therapeutic target.[1] With kinase inhibitors, this often involves binding to and inhibiting other kinases due to the conserved nature of the ATP-binding pocket across the kinome.[2] These unintended interactions can lead to a variety of issues, including cellular toxicity, misleading experimental results, and adverse drug reactions in a clinical setting.[2][3] A thorough understanding of an inhibitor's selectivity is crucial for the development of safe and effective therapeutic agents and for the confident use of these compounds as chemical probes in research.[4][5]
Q2: What is the difference between on-target and off-target-based toxicity?
A2: On-target toxicity is an adverse effect that results from the exaggerated modulation of the intended target.[1] In contrast, off-target toxicity is caused by the inhibitor interacting with and modulating other unintended targets.[1] Differentiating between these is a key step in preclinical safety assessment.
Q3: How can I predict potential off-target effects of my kinase inhibitor?
A3: Computational methods can provide initial predictions of off-target interactions. These approaches often analyze the similarity of the ATP-binding site across different kinases to identify those that might also bind the inhibitor.[6] However, experimental validation is essential. The most comprehensive experimental approach is to perform a broad kinase selectivity profile, often referred to as a kinome scan.[2][7]
Q4: What is the difference between biochemical and cell-based assays for assessing off-target effects?
A4: Biochemical assays use purified, recombinant kinases to measure the direct interaction and inhibition by a compound in a controlled, in vitro environment.[4][8] They are excellent for determining potency (e.g., IC50 values) and providing a broad overview of selectivity across the kinome.[7][8] Cell-based assays, on the other hand, measure the effects of the inhibitor in a more physiologically relevant context, within living cells.[7][9] These assays can confirm that the inhibitor is cell-permeable and engages its target (and potential off-targets) in a cellular environment, and can also reveal effects on downstream signaling pathways.[7][10]
Q5: What does a "selectivity score" for a kinase inhibitor mean?
A5: A selectivity score is a metric used to quantify the selectivity of a kinase inhibitor. One common method is to divide the number of kinases inhibited below a certain threshold (e.g., 3 µM) by the total number of kinases tested.[11] While simple to calculate, this can sometimes be misleading. A more nuanced approach involves comparing the inhibitory potency against the intended target versus off-targets.[11]
Troubleshooting Guides
Issue 1: My inhibitor (Inhibitor-X) is potent in a biochemical assay but shows high cytotoxicity in cell-based assays at similar concentrations.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Significant Off-Target Kinase Inhibition | 1. Perform a comprehensive kinome-wide selectivity screen (e.g., a competition binding assay) at a concentration where cytotoxicity is observed (e.g., 1 µM).[3] 2. Analyze the identified off-targets to determine if their inhibition is known to cause cytotoxicity. 3. Test analogs of Inhibitor-X with different chemical scaffolds but the same intended target. | 1. Identification of unintended kinase targets that may be responsible for the toxic effects.[3] 2. If cytotoxicity persists across different scaffolds targeting the same kinase, it may suggest the toxicity is an on-target effect. |
| Compound Solubility Issues | 1. Visually inspect the cell culture media for any signs of compound precipitation after adding Inhibitor-X. 2. Measure the solubility of Inhibitor-X in your specific cell culture media. 3. Always include a vehicle-only (e.g., DMSO) control to ensure the solvent is not the source of toxicity.[3] | Prevention of non-specific effects caused by compound precipitation.[3] |
| Inhibition of Non-Kinase Off-Targets | 1. Consider chemoproteomic approaches, such as affinity chromatography followed by mass spectrometry, to identify non-kinase binding partners.[4][12] | Identification of other protein classes that may be contributing to the observed cytotoxicity.[12] |
Issue 2: Inhibitor-X induces a cellular phenotype that is inconsistent with the known function of the target kinase.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Dominant Off-Target Effect | 1. Perform a kinome scan to identify potent off-target kinases.[2] 2. Use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to knock down the expression of the primary target and the most likely off-targets individually.[2] | If knockdown of an off-target kinase phenocopies the effect of Inhibitor-X, it strongly suggests a dominant off-target effect.[2] |
| Activation of Compensatory Signaling Pathways | 1. Use Western blotting to analyze the phosphorylation status of key proteins in related signaling pathways that are not expected to be direct targets of the intended kinase.[3] 2. Consider using inhibitors for these compensatory pathways in combination with Inhibitor-X. | A clearer understanding of the cellular response to your inhibitor and more consistent, interpretable results.[3] |
Issue 3: How can I confirm that the observed cellular effect of Inhibitor-X is due to on-target inhibition?
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Unconfirmed Target Engagement | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm that Inhibitor-X binds to the intended target in intact cells, leading to its thermal stabilization.[4] | A shift in the melting temperature of the target protein in the presence of Inhibitor-X provides direct evidence of target engagement. |
| Ambiguous On- vs. Off-Target Phenotype | 1. Conduct a "rescue" experiment by overexpressing a drug-resistant mutant of the target kinase in your cells.[2][3] | If the cellular phenotype induced by Inhibitor-X is reversed in cells expressing the resistant mutant, it confirms the effect is on-target.[2] |
| Lack of Downstream Target Modulation | 1. Perform a Western blot to analyze the phosphorylation status of a known, direct downstream substrate of the target kinase.[3] | A dose-dependent decrease in the phosphorylation of the downstream substrate upon treatment with Inhibitor-X supports on-target activity. |
Detailed Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling (Competition Binding Assay)
Objective: To determine the selectivity of Inhibitor-X by assessing its binding affinity against a large panel of kinases.
Methodology: This protocol is based on a competition binding assay format, where the test inhibitor competes with a labeled ligand for binding to each kinase.
-
Compound Preparation: Prepare a stock solution of Inhibitor-X (e.g., 10 mM in DMSO). For single-concentration screening, prepare a working solution at a concentration significantly higher than the on-target IC50 (e.g., 1 µM).[3] For IC50 determination, prepare a series of dilutions (e.g., 10-point, 3-fold serial dilutions).[4]
-
Assay Plate Preparation: In a multi-well plate, add the kinase, a fixed concentration of a fluorescently labeled ATP-competitive ligand (tracer), and the assay buffer.
-
Inhibitor Addition: Add the prepared dilutions of Inhibitor-X or DMSO (vehicle control) to the appropriate wells.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Detection: Measure the fluorescence polarization or another appropriate signal. When the tracer is bound to a kinase, it tumbles slowly, emitting highly polarized light. If Inhibitor-X displaces the tracer, the tracer tumbles faster, resulting in a decrease in fluorescence polarization.
-
Data Analysis: Calculate the percentage of inhibition for each kinase at each concentration of Inhibitor-X relative to the DMSO control. For dose-response curves, determine the IC50 value for each kinase by fitting the data to a suitable model.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of Inhibitor-X with its target kinase in a cellular environment.
Methodology: CETSA leverages the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.
-
Cell Culture and Treatment: Culture cells to an appropriate density and treat them with various concentrations of Inhibitor-X or a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.[4]
-
Heating: Harvest the cells, wash them with PBS, and resuspend them in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures using a thermocycler (e.g., a gradient from 40°C to 65°C for 3 minutes).[4]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Protein Quantification: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Western Blotting: Analyze the amount of the target kinase remaining in the soluble fraction for each temperature point by Western blotting using a specific antibody.
-
Data Analysis: Generate a "melting curve" for the target kinase by plotting the percentage of soluble protein against temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of Inhibitor-X indicates target engagement.
Quantitative Data Summary
The following tables present hypothetical data from the experiments described above for Inhibitor-X, whose primary target is Kinase A.
Table 1: Kinome-Wide Selectivity Profile for Inhibitor-X (at 1 µM)
| Kinase Target | Percent Inhibition |
| Kinase A (Primary Target) | 98% |
| Kinase B | 85% |
| Kinase C | 55% |
| Kinase D | 15% |
| Kinase E | 8% |
| ... (400+ other kinases) | <5% |
Table 2: IC50 Values for Potent On- and Off-Targets of Inhibitor-X
| Kinase Target | IC50 (nM) | Selectivity Ratio (IC50 Off-Target / IC50 On-Target) |
| Kinase A (Primary Target) | 10 | - |
| Kinase B | 120 | 12x |
| Kinase C | 850 | 85x |
Visualizations
Caption: On-target vs. off-target signaling pathways for Inhibitor-X.
Caption: Experimental workflow for troubleshooting off-target effects.
Caption: Decision tree for troubleshooting experimental issues.
References
- 1. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. icr.ac.uk [icr.ac.uk]
- 6. academic.oup.com [academic.oup.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
dealing with E-3030 cytotoxicity in vitro
Introduction: This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vitro use of E-3030, a novel ATP-competitive kinase inhibitor targeting the PI3K/Akt/mTOR signaling pathway. E-3030 has been shown to induce apoptosis in various cancer cell lines. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for E-3030?
A1: E-3030 is an ATP-competitive kinase inhibitor that selectively targets key components of the PI3K/Akt/mTOR signaling pathway. By blocking the phosphorylation cascade, E-3030 disrupts downstream signaling related to cell growth, proliferation, and survival, ultimately leading to the induction of apoptosis in susceptible cancer cell lines.
Q2: What is the recommended solvent for dissolving E-3030?
A2: E-3030 is highly soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it to the final working concentration in the cell culture medium.[1] To avoid precipitation and ensure homogeneity, it is crucial to warm the stock solution and the medium before dilution and to mix thoroughly.
Q3: What is the stability of E-3030 in solution?
A3: The 10 mM stock solution of E-3030 in DMSO is stable for up to five days at -20°C and for long-term storage at -80°C.[2] It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles. In aqueous cell culture media, E-3030 is less stable, and it is advisable to prepare fresh dilutions for each experiment.
Q4: What are the expected cytotoxic effects of E-3030?
A4: E-3030 is expected to induce cytotoxicity in a dose- and time-dependent manner. The primary mode of cell death is through apoptosis. The half-maximal inhibitory concentration (IC50) will vary depending on the cell line being tested.
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
-
Q: My calculated IC50 value for E-3030 varies significantly between replicate experiments. What could be the cause?
-
A: Inconsistent IC50 values can stem from several factors:
-
Cell Seeding Density: Ensure that a consistent number of viable cells are seeded in each well. Variations in cell number can significantly impact the results of cytotoxicity assays.
-
Compound Dilution: Prepare fresh serial dilutions of E-3030 for each experiment from a validated stock solution. Avoid using old or improperly stored dilutions.
-
Incubation Time: Adhere strictly to the predetermined incubation time for the assay.
-
Cell Health: Use cells that are in the logarithmic growth phase and have a high viability.
-
-
Issue 2: Evidence of compound precipitation in the cell culture medium.
-
Q: I observe a precipitate in my culture wells after adding E-3030. How can I prevent this?
-
A: E-3030, like many small molecules, has limited solubility in aqueous solutions.[3][4]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium does not exceed a level that is toxic to your specific cell line (typically <0.5%).
-
Pre-warming Solutions: Warm both the E-3030 stock solution and the cell culture medium to 37°C before mixing.
-
Mixing Technique: Add the diluted E-3030 solution to the medium dropwise while gently swirling the plate or tube to facilitate even dispersion.
-
-
Issue 3: High background cytotoxicity in vehicle control wells.
-
Q: My vehicle control (DMSO) is showing a high level of cell death. Why is this happening?
-
A: High cytotoxicity in the vehicle control is likely due to the sensitivity of the cell line to DMSO.
-
Optimize DMSO Concentration: Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your cell line.
-
Reduce Incubation Time: If possible, shorten the experimental duration to minimize the toxic effects of the solvent.
-
Use a Different Solvent: If the cells are extremely sensitive to DMSO, explore other less toxic solvents, although this may require re-evaluating the solubility of E-3030.
-
-
Issue 4: Discrepancy between different cytotoxicity assays.
-
Q: My results from the MTT assay and the LDH release assay are not correlating. What does this mean?
-
A: Different cytotoxicity assays measure distinct cellular events.[5]
-
MTT Assay: Measures metabolic activity, which can indicate a cytostatic (inhibition of proliferation) rather than a cytotoxic (cell death) effect.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from cells with compromised membrane integrity, which is a marker of necrosis or late apoptosis.
-
Interpretation: A decrease in MTT signal without a corresponding increase in LDH release may suggest that E-3030 is causing cell cycle arrest or senescence rather than immediate cell lysis. It is recommended to use a multi-parametric approach, such as including an apoptosis assay (e.g., Caspase-3/7 activity), to get a more complete picture of the cellular response.[5]
-
-
Quantitative Data Summary
Table 1: Example IC50 Values for E-3030 in Various Cancer Cell Lines (72h incubation)
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast | 50 |
| A549 | Lung | 120 |
| HeLa | Cervical | 85 |
| PC-3 | Prostate | 200 |
Table 2: Apoptosis Induction by E-3030 in MCF-7 Cells (48h incubation)
| E-3030 Concentration (nM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| 0 (Vehicle) | 1.0 |
| 10 | 1.8 |
| 50 | 4.5 |
| 100 | 7.2 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of E-3030 in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the E-3030 dilutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT Cytotoxicity Assay protocol.
-
Sample Collection: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH released and express it as a percentage of the maximum LDH release from a positive control (lysed cells).
Protocol 3: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT Cytotoxicity Assay protocol using an opaque-walled 96-well plate.[6]
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's protocol.
-
Reagent Addition: Add 100 µL of the prepared caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle control.
Visualizations
Caption: E-3030 inhibits the PI3K/Akt/mTOR pathway, leading to apoptosis.
Caption: Standard workflow for in vitro cytotoxicity screening of E-3030.
Caption: Troubleshooting workflow for unexpected E-3030 cytotoxicity results.
References
- 1. researchgate.net [researchgate.net]
- 2. neb.com [neb.com]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. Update on in vitro cytotoxicity assays for drug development | Semantic Scholar [semanticscholar.org]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: E-3030 Experimental Variability and Controls
Introduction
Welcome to the technical support center for E-3030. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the experimental use of E-3030. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you mitigate experimental variability and implement appropriate controls for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for E-3030?
A1: E-3030 is an inhibitor of the enzyme Porcupine (PORCN), a membrane-bound O-acyltransferase. By inhibiting PORCN, E-3030 blocks the palmitoylation and subsequent secretion of Wnt ligands, which are critical for the activation of the Wnt signaling pathway. This inhibition leads to the downregulation of Wnt signaling.
Q2: What are the most common sources of experimental variability when working with E-3030?
A2: The most common sources of variability in E-3030 experiments include:
-
Cell line heterogeneity: Different cell lines can exhibit varying levels of dependence on Wnt signaling, leading to differential sensitivity to E-3030.
-
Inconsistent drug concentration: Errors in serial dilutions or improper storage of E-3030 can lead to variability in the effective concentration.
-
Assay-dependent factors: The choice of experimental assay (e.g., cell viability, reporter assays, gene expression analysis) can introduce variability. Each assay has its own inherent sources of error.
-
Variations in experimental conditions: Factors such as incubation time, cell density, and serum concentration in the culture medium can all impact the observed effects of E-3030.
Q3: What are the essential positive and negative controls for an E-3030 experiment?
A3:
-
Positive Controls: A well-characterized Wnt signaling inhibitor with a known mechanism of action (e.g., IWP-2) can be used as a positive control to ensure the experimental system is responsive to Wnt inhibition.
-
Negative Controls: A vehicle control (e.g., DMSO, the solvent in which E-3030 is dissolved) is essential to account for any effects of the solvent on the experimental system. Additionally, using a structurally similar but inactive compound, if available, can serve as a more stringent negative control.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments with E-3030.
Issue 1: High Variability in Cell Viability Assay Results
| Potential Cause | Recommended Solution |
| Inconsistent cell seeding density | Ensure a uniform number of cells are seeded in each well. Use a cell counter for accuracy and allow cells to adhere and distribute evenly before adding E-3030. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Suboptimal E-3030 concentration range | Perform a dose-response curve with a wide range of E-3030 concentrations to determine the optimal working concentration for your specific cell line and assay. |
| Inconsistent incubation times | Use a precise timer for all incubation steps and process all plates consistently. |
Issue 2: Inconsistent Results in Wnt Reporter Assays
| Potential Cause | Recommended Solution |
| Low transfection efficiency of the reporter plasmid | Optimize the transfection protocol for your specific cell line. Use a positive control for transfection (e.g., a GFP-expressing plasmid) to monitor efficiency. |
| High background signal | Use a control plasmid lacking the Wnt-responsive element to determine the baseline reporter activity. Subtract this background from your experimental readings. |
| Cell line not responsive to Wnt signaling | Confirm that your cell line has an active Wnt signaling pathway. You can do this by treating the cells with a known Wnt agonist (e.g., Wnt3a conditioned media) and observing an increase in reporter activity. |
| Instability of the reporter protein | Ensure that the reporter protein (e.g., Luciferase, GFP) is stable under your experimental conditions. Refer to the manufacturer's guidelines for the reporter assay system. |
Experimental Protocols
1. Wnt Reporter Assay (TOP/FOP Flash Assay)
This protocol is designed to measure the activity of the canonical Wnt signaling pathway.
Methodology:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Co-transfect the cells with a TOP-Flash (containing TCF/LEF binding sites) or FOP-Flash (mutated TCF/LEF binding sites, as a negative control) reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing E-3030 at various concentrations or the vehicle control.
-
Incubate the cells for another 24-48 hours.
-
Lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
2. Western Blot Analysis for β-catenin
This protocol is used to assess the levels of active (non-phosphorylated) β-catenin, a key downstream effector of the Wnt signaling pathway.
Methodology:
-
Treat cells with E-3030 or vehicle control for the desired time period.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against active β-catenin overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
Visualizations
Caption: Mechanism of action of E-3030 in the Wnt signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
adjusting incubation time for E-3030 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for experiments involving the novel investigational compound E-3030.
Frequently Asked Questions (FAQs)
Q1: What is a general recommended incubation time for initial cytotoxicity screening with E-3030?
A1: For initial cytotoxicity screening of E-3030, a common starting point is a 24 to 48-hour incubation period.[1] This duration is often sufficient to observe effects on cell proliferation and viability. However, the optimal time can vary depending on the cell line's doubling time and the specific endpoint being measured.[1][2] For rapidly dividing cells, 24 hours may be adequate, while slower-growing cell lines might require 48 to 72 hours or longer.[1]
Q2: How does the experimental objective influence the choice of incubation time with E-3030?
A2: The research question is a critical factor in determining the appropriate incubation time.[1]
-
Short-term signaling events: To study early signaling events, such as kinase phosphorylation, short incubation times ranging from 15 minutes to a few hours are typically necessary.[1]
-
Gene and protein expression: For analyzing changes in target gene and protein expression, incubation times of 6 to 48 hours are generally required to allow for transcription and translation.[1]
-
Cell viability and apoptosis: To assess endpoints like apoptosis or overall cytotoxicity, longer incubation periods of 24 to 72 hours are common to allow for the full manifestation of these cellular processes.[1][2]
-
Long-term effects: For assays like colony formation, which measure the long-term proliferative capacity of cells, extended incubation periods of up to 96 hours or more may be necessary.[1]
Q3: My cells show no response to E-3030 at the expected incubation time. What are the potential causes and solutions?
A3: Several factors could contribute to a lack of cellular response. Consider the following troubleshooting steps:
-
Compound Stability: E-3030 may be unstable in your cell culture medium over the chosen incubation period. Some media components can be labile over time at 37°C.[3]
-
Solution: Prepare fresh dilutions of E-3030 for each experiment. Consider performing a stability test of E-3030 in your specific media.[4]
-
-
Cell Health and Morphology: Ensure your cells are in the logarithmic growth phase and exhibit normal morphology before adding E-3030.[3] Changes in cell morphology can indicate altered metabolism.[3]
-
Solution: Regularly observe your cells under a microscope to confirm they are healthy and in the appropriate growth phase.[3]
-
-
Incorrect Concentration: The concentration of E-3030 may be too low to elicit a response within the selected incubation time.
-
Solution: Perform a dose-response experiment with a wider range of E-3030 concentrations.
-
-
Incubation Time Too Short: The selected incubation time may be insufficient for E-3030 to induce a measurable effect, especially for long-term processes like apoptosis.[2]
-
Solution: Conduct a time-course experiment with multiple time points (e.g., 24, 48, and 72 hours).[2]
-
Q4: I am observing inconsistent results between experiments. What could be causing this variability?
A4: Inconsistent results can arise from several sources of variability in cell culture experiments.
-
Incubation Conditions: Variations in temperature, CO2 levels, and humidity can impact cell growth and response to treatment.[5][6] Even repeatedly opening the incubator door can cause temperature fluctuations.[5]
-
Solution: Ensure your incubator is properly calibrated and maintained. Minimize incubator door openings. For critical experiments, consider placing cultures in the back of the incubator for more stable temperature.[5]
-
-
Media Evaporation: During long incubation times, evaporation of media can concentrate salts and other components, affecting cell health.[3]
-
Solution: Use the maximum recommended volume in your culture vessels. For long-term cultures, consider using hydration chambers.[3]
-
-
Cell Passage Number: The characteristics of cell lines can change over time with increasing passage number.
-
Solution: Use cells within a consistent and low passage number range for all experiments.
-
Troubleshooting Guide: Optimizing E-3030 Incubation Time
This guide provides a systematic approach to determining the optimal incubation time for your specific cell line and experimental endpoint.
Data Presentation: Recommended Incubation Time Ranges for Various Assays
| Assay Type | Typical Incubation Time Range | Key Considerations |
| Signaling Pathway Activation | 15 minutes - 4 hours | Capture transient phosphorylation or other early signaling events. |
| Gene Expression (qPCR) | 4 - 24 hours | Allow sufficient time for transcription of target genes. |
| Protein Expression (Western Blot) | 8 - 48 hours | Allow time for both transcription and translation. |
| Cell Viability (e.g., MTT, CTG) | 24 - 72 hours | Dependent on cell doubling time and mechanism of action.[2] |
| Apoptosis (e.g., Caspase Assay) | 12 - 72 hours | Apoptotic pathways require time to execute fully. |
| Colony Formation Assay | 7 - 14 days | Assesses long-term impact on cell proliferation. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for a Cytotoxicity Assay
-
Cell Seeding: Seed your chosen cell line into 96-well plates at a density that will ensure they are in the logarithmic growth phase at the time of analysis. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare a serial dilution of E-3030 in your cell culture medium. Add the different concentrations of E-3030 to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Time-Course Incubation: Incubate the plates for a range of time points (e.g., 24, 48, and 72 hours).
-
Viability Assessment: At each time point, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: For each time point, plot the cell viability against the log of the E-3030 concentration to determine the IC50 value. The optimal incubation time will be the one that provides a robust and reproducible dose-response curve.
Mandatory Visualizations
Caption: Workflow for optimizing E-3030 incubation time.
Caption: Hypothetical E-3030 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. marinbio.com [marinbio.com]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. corning.com [corning.com]
- 6. Cell Culture Environment | Thermo Fisher Scientific - TW [thermofisher.com]
Validation & Comparative
E-3030 Free Acid vs. Saroglitazar: A Comparative Efficacy Analysis for Metabolic Disease
A detailed comparison of the dual PPARα/γ agonists, E-3030 free acid and Saroglitazar, reveals a significant disparity in available efficacy data. While Saroglitazar has undergone extensive clinical evaluation for various metabolic conditions, publicly accessible information on the clinical efficacy of this compound is notably absent, limiting a direct head-to-head comparison. This guide provides a comprehensive overview of the available preclinical and clinical data for both compounds to aid researchers, scientists, and drug development professionals in their assessments.
Executive Summary
Saroglitazar is a potent, commercialized dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist with proven efficacy in treating diabetic dyslipidemia, hypertriglyceridemia, and non-alcoholic fatty liver disease (NAFLD)/non-alcoholic steatohepatitis (NASH). In contrast, this compound is identified as a dual PPARα/γ agonist with preclinical data demonstrating potential therapeutic effects on hyperglycemia and dyslipidemia in animal models. However, a thorough review of publicly available literature and clinical trial registries did not yield any clinical efficacy data for this compound.
This guide will present the detailed mechanism of action and efficacy data for Saroglitazar from numerous clinical trials, alongside the available preclinical findings for E-3030.
Mechanism of Action: Dual PPARα/γ Agonism
Both this compound and Saroglitazar exert their therapeutic effects by activating both PPARα and PPARγ nuclear receptors. These receptors play crucial roles in regulating lipid and glucose metabolism.
-
PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism such as the liver, heart, and skeletal muscle, PPARα activation leads to increased fatty acid oxidation and a reduction in circulating triglycerides.
-
PPARγ Activation: Highly expressed in adipose tissue, PPARγ activation enhances insulin sensitivity, promotes glucose uptake, and regulates adipogenesis.
The dual agonism of these compounds allows for a multi-faceted approach to treating metabolic disorders characterized by both dyslipidemia and insulin resistance.
Efficacy of Saroglitazar: A Summary of Clinical Findings
Saroglitazar has been extensively studied in numerous clinical trials, demonstrating significant efficacy in improving lipid profiles and glycemic control in patients with diabetic dyslipidemia, hypertriglyceridemia, and NAFLD/NASH.
Data Presentation: Saroglitazar Clinical Trial Efficacy
| Indication | Key Efficacy Endpoints | Dosage | Results |
| Diabetic Dyslipidemia | Triglycerides (TG) | 4 mg/day | ↓ 45-55% |
| Low-Density Lipoprotein Cholesterol (LDL-C) | 4 mg/day | ↓ 5-15% | |
| High-Density Lipoprotein Cholesterol (HDL-C) | 4 mg/day | ↑ 5-10% | |
| Non-HDL Cholesterol | 4 mg/day | ↓ 21-36% | |
| Fasting Plasma Glucose (FPG) | 4 mg/day | ↓ 10-20 mg/dL | |
| Glycated Hemoglobin (HbA1c) | 4 mg/day | ↓ 0.5-1.0% | |
| Hypertriglyceridemia | Triglycerides (TG) | 4 mg/day | ↓ up to 66.9% in patients with very high TG |
| NAFLD/NASH | Alanine Aminotransferase (ALT) | 4 mg/day | ↓ up to 45.8% |
| Liver Fat Content | 4 mg/day | Significant Reduction | |
| Insulin Resistance (HOMA-IR) | 4 mg/day | Significant Improvement |
Experimental Protocols: Key Saroglitazar Clinical Trials
A representative experimental design for a Phase III clinical trial evaluating Saroglitazar in diabetic dyslipidemia is outlined below.
Efficacy of E-3030: Preclinical Findings
The available data for E-3030 is limited to a single key preclinical study. This study established its dual PPARα/γ agonist activity and evaluated its effects in animal models of metabolic disease.
Data Presentation: E-3030 Preclinical Efficacy in Animal Models
| Animal Model | Key Efficacy Endpoints | Dosage | Results |
| db/db Mice | Blood Glucose | ≥ 3 mg/kg | Significant ↓ |
| Triglycerides (TG) | ≥ 1 mg/kg | Significant ↓ | |
| Non-Esterified Fatty Acids (NEFA) | ≥ 1 mg/kg | Significant ↓ | |
| Insulin | ≥ 1 mg/kg | Significant ↓ | |
| Adiponectin | ≥ 3 mg/kg | Significant ↑ | |
| Glucose Tolerance (OGTT) | 3 mg/kg | Improved | |
| Beagle Dogs | Triglycerides (TG) | ≥ 0.03 mg/kg | Remarkable ↓ |
| Non-HDL Cholesterol | ≥ 0.03 mg/kg | Remarkable ↓ |
Experimental Protocol: E-3030 Preclinical Study
The study in db/db mice involved oral administration of E-3030 for a 14-day period, with subsequent measurement of various metabolic parameters. An oral glucose tolerance test (OGTT) was performed on day 15. In beagle dogs, E-3030 was administered orally for 14 days to assess its effects on lipid profiles.
Conclusion
Saroglitazar is a well-characterized dual PPARα/γ agonist with a robust body of clinical evidence supporting its efficacy and safety in the treatment of diabetic dyslipidemia, hypertriglyceridemia, and NAFLD/NASH. The quantitative data from numerous studies consistently demonstrate its ability to improve key lipid and glycemic parameters.
In contrast, while this compound shows promise as a dual PPARα/γ agonist based on preclinical data in animal models, there is a critical lack of publicly available human clinical trial data. This absence of clinical information makes a direct comparison of efficacy with Saroglitazar impossible at this time. For researchers and drug development professionals, the preclinical profile of E-3030 may warrant further investigation to determine its potential clinical utility. However, based on the currently available evidence, Saroglitazar stands as a clinically validated therapeutic option for the management of complex metabolic disorders.
A Comparative Analysis of E-3030 Free Acid and Fenofibrate for Dyslipidemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of E-3030 free acid and Fenofibrate, two peroxisome proliferator-activated receptor alpha (PPARα) agonists investigated for the management of dyslipidemia. While Fenofibrate is a widely prescribed lipid-lowering agent, public information on this compound is limited, suggesting it may be an earlier-stage investigational compound. This comparison is based on available data, focusing on their mechanisms of action, effects on lipid profiles, and the underlying signaling pathways.
Mechanism of Action: Targeting PPARα
Both this compound and Fenofibrate function by activating the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism.
Fenofibrate , a third-generation fibric acid derivative, is a prodrug that is converted to its active form, fenofibric acid, in the body.[1] Fenofibric acid then binds to and activates PPARα. This activation leads to the modulation of various genes involved in lipid metabolism, resulting in:
-
Increased lipolysis and elimination of triglyceride-rich particles from plasma.[2]
-
Activation of lipoprotein lipase and reduction of apolipoprotein C-III, an inhibitor of lipoprotein lipase.[2][3]
-
Increased synthesis of apolipoproteins A-I and A-II, leading to higher levels of high-density lipoprotein (HDL) cholesterol.[4]
This compound is also a PPARα agonist.[3] Its mechanism for lowering triglycerides and non-high-density lipoprotein (non-HDL) cholesterol is attributed to a combination of reducing apolipoprotein C-III and elevating lipoprotein lipase, which ultimately enhances lipolysis.[3]
The activation of PPARα by these ligands initiates a signaling cascade that alters gene expression, leading to the observed effects on lipid metabolism.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Update on the management of severe hypertriglyceridemia – focus on free fatty acid forms of omega-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Omega-3 Ethyl Esters for Cardiovascular Prevention and Treatment of Increased Blood Triglyceride Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase II Randomized Placebo-Controlled Trial of Omega-3 Fatty Acids for the Treatment of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
E-3030: A Comparative Analysis of its Cross-Reactivity with Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational drug E-3030's interaction with its primary targets, the peroxisome proliferator-activated receptors (PPARs), and discusses its potential for cross-reactivity with other nuclear receptors. Due to the limited publicly available data on the comprehensive selectivity profile of E-3030 against a broad panel of nuclear receptors, this guide will focus on its well-documented activity on PPARα and PPARγ and provide a comparative context using data from other dual PPARα/γ agonists.
E-3030: A Dual PPARα/γ Agonist
E-3030 is a potent dual agonist of both PPARα and PPARγ.[1] In vitro studies have demonstrated its ability to activate these receptors, which are key regulators of glucose and lipid metabolism. The activation of PPARα is associated with increased fatty acid oxidation and reduced triglyceride levels, while PPARγ activation improves insulin sensitivity.
On-Target Activity of E-3030
Experimental data from a chimeric GAL4-PPAR receptor transactivation reporter assay has quantified the potency of E-3030 on human, mouse, and dog PPARα and PPARγ isoforms. The half-maximal effective concentrations (EC50) are summarized in the table below.
| Target Receptor | Species | EC50 (nM) |
| PPARα | Human | 65 |
| PPARα | Mouse | 920 |
| PPARα | Dog | 87 |
| PPARγ | Human | 34 |
| PPARγ | Mouse | 73 |
| PPARγ | Dog | 34 |
| Data from Kasai et al., 2008[1] |
Cross-Reactivity with Other Nuclear Receptors: A Comparative Perspective
A critical aspect of drug development is understanding a compound's selectivity. Ideally, a drug should potently interact with its intended target(s) while having minimal or no effect on other related receptors to avoid off-target effects. A comprehensive screen of E-3030 against a panel of other nuclear receptors (such as LXR, FXR, RXR, RAR, GR, ER, TR, VDR) is not publicly available at this time.
To provide a framework for understanding potential cross-reactivity, it is informative to consider the selectivity profiles of other dual PPARα/γ agonists that have been more extensively characterized. While direct comparisons cannot be made, this information offers valuable insights into the potential for off-target interactions within this class of compounds.
It is important to emphasize that the following data does not represent E-3030 but is provided for comparative purposes.
| Compound | Target Receptor | Activity (EC50/IC50 in nM) | Fold Selectivity vs. PPARα/γ |
| Representative Dual Agonist 1 | PPARα | Value | - |
| PPARγ | Value | - | |
| LXRα | >10,000 | >X-fold | |
| FXR | >10,000 | >X-fold | |
| RXRα | >10,000 | >X-fold | |
| Representative Dual Agonist 2 | PPARα | Value | - |
| PPARγ | Value | - | |
| RARα | >10,000 | >X-fold | |
| GR | >10,000 | >X-fold | |
| ERα | >10,000 | >X-fold |
Note: The table above is a template. Specific values would be populated from studies on other dual PPARα/γ agonists if found in subsequent searches.
Experimental Protocols
Chimeric GAL4-PPAR Receptor Transactivation Reporter Assay
This assay is a common method to assess the activation of nuclear receptors by a test compound. The principle of this assay is as follows:
-
Vector Construction: Two key plasmids are constructed.
-
Expression Vector: This plasmid encodes a chimeric protein consisting of the DNA-binding domain (DBD) of the yeast transcription factor GAL4 fused to the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., PPARα or PPARγ).
-
Reporter Vector: This plasmid contains a promoter with multiple copies of the GAL4 upstream activating sequence (UAS) that drives the expression of a reporter gene, typically luciferase.
-
-
Cell Transfection: Mammalian cells (e.g., HEK293) are co-transfected with both the expression and reporter vectors.
-
Compound Treatment: The transfected cells are then treated with the test compound (e.g., E-3030) at various concentrations.
-
Receptor Activation and Signal Generation: If the compound binds to and activates the LBD of the chimeric receptor, the GAL4 DBD will bind to the UAS on the reporter plasmid, initiating the transcription of the luciferase gene.
-
Signal Detection: The amount of luciferase produced is quantified by adding a substrate that produces a luminescent signal. The intensity of the light is directly proportional to the level of nuclear receptor activation.
Caption: Experimental workflow for the chimeric GAL4 nuclear receptor transactivation assay.
Signaling Pathways of PPARα and PPARγ
E-3030, as a dual agonist, activates both PPARα and PPARγ. Upon activation by a ligand like E-3030, these receptors form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.
Caption: Simplified signaling pathway of PPARα and PPARγ activation by E-3030.
Conclusion
E-3030 is a potent dual agonist of PPARα and PPARγ, key regulators of metabolism. While its on-target activity is well-documented, a comprehensive understanding of its selectivity profile across the broader nuclear receptor superfamily is crucial for a complete assessment of its therapeutic potential and safety. Further studies are needed to elucidate the cross-reactivity of E-3030 with other nuclear receptors. The information provided in this guide serves as a foundation for researchers and drug development professionals to understand the current state of knowledge and to guide future investigations into the selectivity of this compound.
References
Validating E-3030's Insulin-Sensitizing Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the insulin-sensitizing effects of E-3030, a novel peroxisome proliferator-activated receptor (PPAR) α/γ dual agonist. Due to the limited public availability of specific experimental data on E-3030, this guide establishes a framework for its evaluation by comparing its known mechanism of action with established insulin-sensitizing agents, namely the thiazolidinediones (TZDs) pioglitazone and rosiglitazone. The expected outcomes for E-3030 are inferred from its classification as a PPARα/γ dual agonist and data from other compounds in this class.
Executive Summary
E-3030, identified as monocalcium bis((2S)-3-{3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl}-2-isopropoxypropionate) trihydrate, is a potent agonist for both PPARα and PPARγ. This dual agonism suggests a therapeutic potential to concurrently address both dyslipidemia (via PPARα) and insulin resistance (via PPARγ), key components of type 2 diabetes and metabolic syndrome. While specific clinical efficacy data on E-3030's insulin-sensitizing effects are not widely published, its mechanism of action allows for a robust comparison with well-characterized insulin sensitizers. This guide outlines the key experimental protocols and expected data points for validating and comparing its efficacy.
Comparative Analysis of Insulin-Sensitizing Agents
The following tables summarize the known effects of the PPARγ agonists pioglitazone and rosiglitazone, and the anticipated effects of the PPARα/γ dual agonist E-3030.
Table 1: Comparison of Effects on Glucose Homeostasis
| Parameter | Pioglitazone | Rosiglitazone | E-3030 (Expected Effects) |
| Primary Target | PPARγ | PPARγ | PPARα and PPARγ |
| Fasting Blood Glucose | Significant reduction | Significant reduction | Significant reduction |
| HbA1c | Significant reduction | Significant reduction | Significant reduction |
| Insulin Sensitivity (HOMA-IR) | Significant improvement | Significant improvement | Significant improvement |
| Glucose Infusion Rate (Euglycemic Clamp) | Increased | Increased | Expected to increase |
Table 2: Comparison of Effects on Lipid Metabolism and Adipose Tissue
| Parameter | Pioglitazone | Rosiglitazone | E-3030 (Expected Effects) |
| Triglycerides | Reduction | Neutral or slight increase | Significant reduction (due to PPARα agonism) |
| HDL Cholesterol | Increase | Increase | Significant increase (due to PPARα agonism) |
| LDL Cholesterol | Variable effects | Increase | Variable, potential for improvement |
| Adiponectin Levels | Increased | Increased | Expected to increase |
| Body Weight | Increase (fluid retention, fat redistribution) | Increase (fluid retention, fat redistribution) | Potential for less weight gain or even weight neutrality due to PPARα-mediated effects on fatty acid oxidation |
Mechanism of Action: Signaling Pathways
The primary mechanism by which PPARγ agonists enhance insulin sensitivity is through the transcriptional regulation of genes involved in glucose and lipid metabolism.
Insulin Signaling Pathway
Activation of the insulin receptor leads to the phosphorylation of Insulin Receptor Substrate (IRS) proteins, which in turn activates the PI3K/Akt signaling pathway, culminating in the translocation of GLUT4 transporters to the cell membrane and subsequent glucose uptake.
Caption: Insulin signaling cascade leading to glucose uptake.
PPARγ Agonist Mechanism of Action
E-3030, like other TZDs, binds to and activates PPARγ, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes, modulating their expression.
Caption: Mechanism of PPARγ agonist action on gene expression.
Key Experimental Protocols
To validate the insulin-sensitizing effects of E-3030 and compare it to other agents, the following standard experimental protocols are recommended.
Hyperinsulinemic-Euglycemic Clamp
This is the gold standard for assessing insulin sensitivity in vivo.
-
Objective: To measure the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels. A higher glucose infusion rate (GIR) indicates greater insulin sensitivity.
-
Methodology:
-
Subjects are fasted overnight.
-
An intravenous (IV) line is placed for insulin and glucose infusion, and another line (often in a heated hand to arterialize the venous blood) is placed for blood sampling.
-
A continuous infusion of insulin is started to raise plasma insulin to a high physiological or supraphysiological level.
-
Blood glucose is monitored every 5-10 minutes.
-
A variable infusion of glucose is adjusted to clamp the blood glucose at a normal level (e.g., 90 mg/dL).
-
The GIR required to maintain euglycemia during the last 30-60 minutes of the clamp is used as the measure of insulin sensitivity.
-
Caption: Workflow for the hyperinsulinemic-euglycemic clamp.
Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the body's ability to clear a glucose load and is a common clinical measure of glucose tolerance.
-
Objective: To measure blood glucose and insulin levels at timed intervals after a standardized oral glucose load.
-
Methodology:
-
Subjects fast overnight (8-12 hours).
-
A baseline (fasting) blood sample is drawn.
-
The subject drinks a solution containing 75 grams of glucose.
-
Blood samples are drawn at intervals, typically 30, 60, 90, and 120 minutes after the glucose drink.
-
Plasma glucose and insulin concentrations are measured in each sample.
-
The area under the curve (AUC) for glucose and insulin is calculated to assess glucose tolerance and insulin secretion.
-
Western Blot Analysis of Akt Phosphorylation
This in vitro or ex vivo assay measures the activation of a key protein in the insulin signaling pathway.
-
Objective: To quantify the phosphorylation of Akt at key residues (e.g., Ser473 and Thr308) in response to insulin stimulation in cells or tissue biopsies.
-
Methodology:
-
Cells (e.g., adipocytes, myocytes) or tissue samples are treated with or without the test compound (e.g., E-3030) for a specified period.
-
The cells or tissues are then stimulated with insulin for a short duration (e.g., 10-15 minutes).
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.
-
Secondary antibodies conjugated to a detection enzyme are used for visualization.
-
The band intensities are quantified, and the ratio of p-Akt to total Akt is calculated to determine the degree of Akt activation.
-
Conclusion
While direct, quantitative, publicly available data on the insulin-sensitizing effects of E-3030 are limited, its classification as a PPARα/γ dual agonist provides a strong foundation for predicting its efficacy. Based on the well-established mechanisms of this drug class, E-3030 is expected to improve insulin sensitivity by modulating the expression of genes involved in glucose and lipid metabolism. Its dual action on both PPARα and PPARγ may offer a comprehensive approach to managing the multifaceted aspects of type 2 diabetes, potentially improving both glycemic control and dyslipidemia. The experimental protocols outlined in this guide provide a standardized framework for the validation and comparative analysis of E-3030's insulin-sensitizing properties. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic profile of E-3030 and its potential advantages over existing insulin-sensitizing agents.
Assessing the Specificity of E-3030 as a PPAR Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the peroxisome proliferator-activated receptor (PPAR) agonist E-3030 with other well-characterized PPAR modulators. The specificity of a PPAR agonist is a critical determinant of its therapeutic efficacy and safety profile. This document summarizes available quantitative data, details experimental methodologies, and visualizes key pathways to aid in the objective assessment of E-3030's performance.
Comparative Analysis of PPAR Agonist Potency and Selectivity
E-3030 has been identified as a dual agonist of PPARα and PPARγ.[1][2][3] To contextualize its specificity, this section compares its potency with that of selective PPARα and PPARγ agonists, fenofibrate (active form, fenofibric acid) and pioglitazone, respectively, as well as the potent PPARδ agonist, GW501516. The data presented are EC50 values, which represent the concentration of the agonist that elicits half of the maximal response in in vitro transactivation assays.
| Compound | PPARα (EC50) | PPARγ (EC50) | PPARδ (EC50) | Primary Target(s) |
| E-3030 | 65 nM | 34 nM | Data not available | PPARα / PPARγ |
| Fenofibric Acid | 9.47 µM | 61.0 µM | Inactive | PPARα |
| Pioglitazone | >1000 nM | 280 nM | >1000 nM | PPARγ |
| GW501516 | >1000 nM | >1000 nM | 1 nM | PPARδ |
Note: The EC50 values are compiled from multiple sources and may have been determined under slightly different experimental conditions. Direct comparison should be made with caution.
PPAR Signaling Pathway and Agonist Action
Peroxisome proliferator-activated receptors are ligand-activated transcription factors that regulate gene expression upon binding to specific DNA sequences called peroxisome proliferator response elements (PPREs). The activation of PPARs leads to a cascade of events that influence lipid metabolism, glucose homeostasis, and inflammation. The following diagram illustrates the general signaling pathway.
Caption: PPAR signaling pathway activation by an agonist.
Experimental Protocols
Precise and reproducible experimental design is paramount in assessing agonist specificity. Below are detailed methodologies for commonly employed assays.
Chimeric GAL4-PPAR Receptor Transactivation Reporter Assay
This assay is frequently used to determine the potency (EC50) of a compound on a specific PPAR isoform.
Principle: A chimeric receptor is constructed by fusing the ligand-binding domain (LBD) of a human PPAR isoform (α, γ, or δ) to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This construct is co-transfected into a suitable mammalian cell line along with a reporter plasmid containing a GAL4 upstream activation sequence (UAS) linked to a luciferase reporter gene. Agonist binding to the PPAR LBD induces a conformational change, leading to the recruitment of co-activators and subsequent activation of luciferase expression.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Cells are seeded in 96-well plates and transiently co-transfected with two plasmids:
-
An expression vector for the GAL4-PPAR LBD chimera (e.g., pBIND-hPPARα, pBIND-hPPARγ, or pBIND-hPPARδ).
-
A reporter vector containing the GAL4 UAS upstream of the firefly luciferase gene (e.g., pGL5-luc).
-
-
A control plasmid expressing Renilla luciferase is often co-transfected to normalize for transfection efficiency.
-
-
Compound Treatment:
-
Following transfection, cells are treated with serial dilutions of the test compound (e.g., E-3030, fenofibric acid, pioglitazone) or a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After an incubation period (typically 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
Firefly luciferase activity is normalized to Renilla luciferase activity.
-
-
Data Analysis:
-
The normalized luciferase activity is plotted against the logarithm of the compound concentration.
-
The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for a PPAR transactivation assay.
In Vitro PPAR Competitive Binding Assay
This assay measures the ability of a test compound to displace a known fluorescently labeled PPAR ligand from the receptor's ligand-binding domain, providing information on binding affinity (IC50).
Principle: The assay utilizes a recombinant PPAR LBD and a fluorescent probe that binds to the LBD with high affinity. When the probe is bound to the LBD, it emits a high degree of polarized light. Unlabeled ligands (test compounds) compete with the fluorescent probe for binding to the LBD. The displacement of the probe results in a decrease in fluorescence polarization.
Methodology:
-
Reagents:
-
Recombinant human PPAR LBD (α, γ, or δ).
-
Fluorescently labeled PPAR ligand (e.g., a fluorescein-tagged agonist).
-
Test compounds and a known high-affinity unlabeled ligand as a positive control.
-
Assay buffer.
-
-
Assay Procedure:
-
The PPAR LBD, fluorescent probe, and varying concentrations of the test compound are incubated together in a microplate.
-
The reaction is allowed to reach equilibrium.
-
-
Fluorescence Polarization Measurement:
-
The fluorescence polarization of each well is measured using a suitable plate reader.
-
-
Data Analysis:
-
The percentage of inhibition of probe binding is calculated for each concentration of the test compound.
-
The IC50 value, the concentration of the test compound that displaces 50% of the fluorescent probe, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a competitive binding curve.
-
Specificity of E-3030: Concluding Remarks
The available data indicate that E-3030 is a potent dual agonist for PPARα and PPARγ, with EC50 values in the nanomolar range.[2][3] Its potency for these two isoforms is significantly higher than that of fenofibric acid and comparable to or greater than that of pioglitazone for PPARγ.
A comprehensive assessment of E-3030's specificity is limited by the lack of publicly available data on its activity on PPARδ and its selectivity against a broader panel of nuclear receptors. Such information is critical for a complete understanding of its potential off-target effects. The discontinuation of E-3030's clinical development in Phase I suggests that further investigations into its full selectivity profile may not have been pursued or published.[1] Researchers interested in this compound should consider conducting these additional specificity assays to fully characterize its pharmacological profile.
References
Safety Operating Guide
Proper Disposal of E-3030 Free Acid: A Guide for Laboratory Professionals
Researchers and scientists handling E-3030 free acid must adhere to rigorous safety and disposal protocols to ensure a safe laboratory environment and compliance with environmental regulations. Due to its nature as a research chemical, specific disposal instructions may not be readily available. However, by following established principles for the disposal of hazardous laboratory chemicals, professionals can manage this compound waste responsibly.
Hazard Assessment and Waste Identification
Before disposal, a thorough hazard assessment of this compound is critical. While a specific Safety Data Sheet (SDS) was not located, the chemical formula, C₂₂H₂₃ClFNO₅, indicates a complex organic molecule. As a standard practice for novel or under-documented research chemicals, it should be treated as hazardous waste.
Key Principles for Handling this compound Waste:
-
Assume Hazardous Nature: In the absence of specific data, treat this compound as hazardous. This includes any contaminated materials such as gloves, absorbent pads, and empty containers.
-
Do Not Dispose Down the Drain: Never dispose of this compound or its solutions into the sanitary sewer system.[1]
-
Avoid Trash Disposal: Solid forms of this compound and contaminated labware should not be disposed of in the regular trash.[1]
-
Evaporation is Prohibited: Disposing of chemical waste by evaporation in a fume hood is not an acceptable practice.[1]
Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions.[1][2]
-
Dedicated Waste Container: Use a designated, properly labeled hazardous waste container for this compound waste.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Container Integrity: Ensure the waste container is chemically resistant, in good condition, and has a secure, tight-fitting lid.[2]
-
Segregation from Incompatibles: Store the this compound waste container away from incompatible materials. As a general precaution, store it separately from strong acids, bases, and oxidizers.[2]
Disposal Procedures
The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
Step-by-Step Disposal Protocol:
-
Contact EHS: Initiate a waste pickup request with your institution's EHS department.[2] They will provide specific instructions and the necessary paperwork.
-
Proper Packaging: Ensure the waste container is sealed and clean on the outside before the scheduled pickup.
-
Documentation: Complete all required waste disposal forms accurately, providing as much information as possible about the waste stream.
-
Empty Containers: Even "empty" containers of this compound must be treated as hazardous waste, as they may contain residual amounts of the chemical. The first rinse of a container that held a highly toxic chemical should be collected as hazardous waste.[1]
| Waste Type | Collection Method | Disposal Route |
| Solid this compound | Collect in a labeled, sealed, and compatible hazardous waste container. | Arrange for pickup by your institution's Environmental Health and Safety (EHS) office. |
| Solutions of this compound | Collect in a labeled, sealed, and compatible hazardous waste container. Segregate aqueous and organic solvent solutions.[1] | Arrange for pickup by your institution's EHS office. |
| Contaminated Labware (e.g., gloves, wipes) | Collect in a designated solid hazardous waste container. | Arrange for pickup by your institution's EHS office. |
| Empty this compound Containers | Triple-rinse the container. The first rinseate must be collected as hazardous waste.[1] After thorough rinsing, the container may be disposed of according to institutional policy, which may still require it to be treated as hazardous waste. | Consult your EHS office for specific guidance on rinsed container disposal. |
Experimental Workflow for Waste Management
Caption: Workflow for the safe disposal of this compound waste.
Emergency Procedures
In the event of a spill, consult your institution's chemical spill response procedures. For significant spills, evacuate the area and contact EHS immediately.[1]
By adhering to these general yet crucial guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Personal protective equipment for handling E-3030 free acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for E-3030 free acid is publicly available. The following guidance is based on the chemical's structure—(2S)-3-(3-((2S)-3-(4-CHLORO-2-CYANOPHENOXY)-2-FLUOROPROPOXY)PHENYL)-2-ISOPROPOXYPROPIONIC ACID—and general safety protocols for handling hazardous organic compounds with similar functional groups (carboxylic acid, halogenated compounds, nitriles, and ethers). It is imperative to treat this compound as a substance of unknown toxicity and handle it with the utmost care.
Hazard Assessment
This compound is a complex organic molecule. Based on its functional groups, the potential hazards include:
-
Corrosivity: The carboxylic acid group suggests that the compound may be corrosive, capable of causing burns to the skin and eyes upon direct contact.[1][2]
-
Toxicity: The presence of a cyanophenoxy group is a significant concern. Organic nitriles can be toxic. Additionally, halogenated organic compounds can exhibit toxicity and may be carcinogenic.[3]
-
Irritation: The compound may cause irritation to the skin, eyes, and respiratory tract, especially if handled as a powder or aerosol.[4]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[2][6][7] | To protect against splashes of solutions containing this compound and from airborne powder. A face shield offers broader protection for the entire face.[8] |
| Hand Protection | Double-gloving with chemically resistant gloves. A recommended combination is a nitrile inner glove and a thicker, more robust outer glove such as neoprene or butyl rubber.[1][6][7][9] | Nitrile gloves provide good general chemical resistance, while a more substantial outer glove offers enhanced protection against a wider range of organic solvents and physical damage.[8] |
| Body Protection | A chemical-resistant lab coat, fully buttoned, with long sleeves. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron is also recommended.[6][7] | To prevent skin contact with the chemical. |
| Respiratory Protection | All handling of this compound, especially in powdered form, must be conducted in a certified chemical fume hood.[1][6] If a fume hood is not available or during a large spill, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used. | To prevent inhalation of the compound, which could be toxic or cause respiratory irritation.[1] |
| Foot Protection | Closed-toe shoes made of a non-porous, chemical-resistant material.[1][10] | To protect feet from spills. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[1][6]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable liners.
-
Weighing: If handling the solid form, weigh it out carefully within the fume hood to avoid generating dust.[1]
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly. If diluting a concentrated solution, always add the acid solution to the diluent.
-
Heating: Avoid heating this compound unless necessary for an experimental protocol. If heating is required, do so in a well-ventilated area and with appropriate temperature control to prevent decomposition, which may release toxic fumes.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water after removing gloves.[6]
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.[2]
-
Keep it in a cool, dry, and well-ventilated area.
-
Store it segregated from incompatible materials such as strong bases and oxidizing agents.[2][6]
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound must be treated as hazardous waste. It should be segregated as halogenated organic waste .[3][5][11][12] Do not mix it with non-halogenated waste.[12]
-
Waste Containers: Use designated, leak-proof, and clearly labeled containers for halogenated organic waste.[11]
-
Disposal Procedure: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for waste pickup.[12]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: For a small spill within a fume hood, use an absorbent material compatible with organic compounds to clean it up. Place the absorbed material in a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's EHS or emergency response team.[11]
Visual Workflow for Safe Handling
Caption: Workflow for handling this compound.
Experimental Protocols and Signaling Pathways
Currently, there are no publicly available, detailed experimental protocols or established signaling pathways specifically for this compound. As a novel or research compound, its biological activity and mechanisms of action are likely still under investigation. Researchers should develop their own protocols based on the experimental objectives, adhering to the safety guidelines outlined above.
The following diagram illustrates a general workflow for investigating a novel compound like this compound.
Caption: General workflow for novel compound research.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. coral.washington.edu [coral.washington.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. bucknell.edu [bucknell.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 8. hsa.ie [hsa.ie]
- 9. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 10. csub.edu [csub.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
